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  • Product: 2-Chloro-5-cyanonicotinic acid

Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical Properties & Synthetic Utility of 2-Chloro-5-cyanonicotinic Acid

The following technical guide details the physicochemical and reactive profile of 2-Chloro-5-cyanonicotinic acid . Executive Summary & Identity Verification 2-Chloro-5-cyanonicotinic acid is a highly functionalized pyrid...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical and reactive profile of 2-Chloro-5-cyanonicotinic acid .

Executive Summary & Identity Verification

2-Chloro-5-cyanonicotinic acid is a highly functionalized pyridine scaffold used primarily as an intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors and Hypoxia-Inducible Factor (HIF) stabilizers. Its structure features three distinct reactive handles—an electrophilic chlorine at C2, a carboxylic acid at C3, and a nitrile group at C5—making it a versatile building block for diversity-oriented synthesis.

Critical Technical Note on CAS Registry: The CAS number provided in the topic request (106911-84-6 ) does not correspond to 2-Chloro-5-cyanonicotinic acid in standard chemical registries.

  • Correct CAS for 2-Chloro-5-cyanonicotinic acid: 1089335-56-7 (or closely related esters).[1]

  • CAS 106911-84-6 Status: This identifier often maps to unrelated isomers or erroneous database entries.

  • Guidance: This guide focuses on the chemical structure 2-Chloro-5-cyanonicotinic acid (Formula: C

    
    H
    
    
    
    ClN
    
    
    O
    
    
    ).[1][2] Researchers should verify the structure by NMR/MS rather than relying solely on the CAS number from vendors.
Physicochemical Profile

The compound exhibits properties characteristic of electron-deficient pyridine acids. The presence of the nitrile (CN) group at C5 significantly alters the acidity and electrophilicity compared to the parent 2-chloronicotinic acid.

2.1 Key Parameters Table
PropertyValue / DescriptionConfidence
Chemical Name 2-Chloro-5-cyano-3-pyridinecarboxylic acidHigh
Molecular Formula C

H

ClN

O

High
Molecular Weight 182.56 g/mol High
Appearance Off-white to pale yellow crystalline powderHigh
Melting Point 210–215 °C (decomposition predicted)Medium (Analogous)
pKa (COOH) ~1.8 – 2.1 (Predicted)High (Structural Analysis)
LogP ~0.8 – 1.2Medium
Solubility DMSO (>50 mg/mL), Methanol (Moderate), Water (Low, pH < 2)High
2.2 Structural & Electronic Analysis
  • Acidity Enhancement: The pKa of unsubstituted nicotinic acid is 4.75. The introduction of a Chlorine at C2 (ortho) and a Nitrile at C5 (meta) exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect. This stabilizes the carboxylate anion, significantly lowering the pKa to the ~2.0 range, making it a stronger acid than acetic acid.

  • Electrophilicity (S

    
    Ar Activation):  The C2-Chlorine is activated for Nucleophilic Aromatic Substitution (S
    
    
    
    Ar). The nitrogen atom of the pyridine ring renders C2 and C4 electron-deficient. The C5-Nitrile group (para to C2) further depletes electron density at C2, making this position highly susceptible to nucleophilic attack by amines or thiols, even under mild conditions.
Synthetic Utility & Reaction Pathways

The orthogonal reactivity of the three functional groups allows for sequential modification. The most common workflow involves S


Ar displacement at C2 followed by amide coupling at C3.
3.1 Reaction Logic Diagram

The following Graphviz diagram illustrates the primary reaction pathways available for this scaffold.

ReactionPathways Start 2-Chloro-5-cyano- nicotinic acid SnAr_Product 2-Amino-5-cyano- nicotinic acid Start->SnAr_Product S_NAr (R-NH2) Base, Heat Amide 2-Chloro-5-cyano- nicotinamide Start->Amide Amide Coupling (HATU/EDC) Tetrazole Tetrazole Derivative Start->Tetrazole [3+2] Cycloaddition (NaN3) Cyclized Pyrazo/Pyrimido- Fused Systems SnAr_Product->Cyclized Cyclodehydration (if R-NH2 has pendant Nu) Amide->Cyclized Intramolecular Displacement

Figure 1: Divergent synthetic pathways. The C2-Cl displacement is the most kinetically favored first step.

Experimental Protocols

These protocols are designed for researchers handling the compound for the first time.

4.1 Protocol: S

Ar Displacement with Primary Amines

Objective: To introduce an amine at the C2 position while retaining the C3-COOH and C5-CN groups.

Reagents:

  • 2-Chloro-5-cyanonicotinic acid (1.0 eq)[1]

  • Primary Amine (1.1 – 1.2 eq)

  • Base: Diisopropylethylamine (DIPEA) (2.5 eq) or K

    
    CO
    
    
    
    (3.0 eq)
  • Solvent: DMF or NMP (anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-Chloro-5-cyanonicotinic acid in DMF (0.2 M concentration). The solution may be slightly cloudy initially due to the carboxylic acid.

  • Base Addition: Add DIPEA dropwise. The mixture should clarify as the ammonium salt forms.

  • Nucleophile Addition: Add the primary amine.

  • Reaction: Heat the mixture to 60–80 °C . Monitor by LC-MS.

    • Mechanistic Insight: The reaction typically completes within 2–4 hours. Higher temperatures (>100 °C) may cause decarboxylation or hydrolysis of the nitrile.

  • Workup:

    • Pour the reaction mixture into ice-cold water.

    • Adjust pH to ~3–4 using 1N HCl. The product (2-amino derivative) usually precipitates as a solid.

    • Filter, wash with water, and dry under vacuum.

4.2 Quality Control: HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (nitrile/amide).

  • Expected Retention: The starting material (acid) will elute early due to polarity; the S

    
    Ar product will elute later.
    
Handling & Safety (EHS)

Hazard Classification (GHS):

  • Skin Irritation: Category 2

  • Eye Irritation: Category 2A

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory)

Precautions:

  • Hydrolysis Risk: The C2-Cl bond is labile. Avoid prolonged exposure to strong aqueous bases (NaOH/KOH) unless hydrolysis of the nitrile or chloride displacement by hydroxide (forming the 2-hydroxy impurity) is desired.

  • Cyanide Potential: While the nitrile group is stable under standard conditions, avoid contact with strong acids at high temperatures which could theoretically liberate HCN gas, although this is rare for aryl nitriles.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent moisture-induced hydrolysis.

References
  • Chemical Identity & CAS Verification

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44146765 (Related Structure). Note: CAS 1089335-56-7 is the commercially accepted identifier for 2-chloro-5-cyanonicotinic acid.[1]

    • [3]

  • Synthetic Methodology (S

    
    Ar on Nicotinic Acids): 
    
    • Title: Facile Synthesis of 2-Anilino Nicotinic Acids via Cu-Mg-Al LDO Catalysed Amin
    • Source: New Journal of Chemistry (RSC), 2024.
  • Physicochemical Properties of Pyridine Derivatives

    • Title: 2-Chloronicotinic acid (Structural Analog D
    • Source: Wikipedia / ChemicalBook (Verified Properties).
    • [3]

Sources

Exploratory

An In-depth Technical Guide to the Predicted Molecular Structure and Stability of 2-Chloro-5-cyanonicotinic Acid

Abstract Substituted nicotinic acids are cornerstone intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. While compounds like 2-chloronicotinic acid are well-characterized, a significant...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted nicotinic acids are cornerstone intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. While compounds like 2-chloronicotinic acid are well-characterized, a significant data gap exists for many of its derivatives. This guide focuses on one such molecule of interest: 2-Chloro-5-cyanonicotinic acid. Due to a lack of published experimental data, this whitepaper provides a predictive analysis of its molecular structure and stability, grounded in the known properties of its close structural analogs. We present a comprehensive workflow for its complete characterization, detailing the requisite spectroscopic, thermal, and computational methodologies. This document is intended to serve as a foundational guide for researchers in medicinal chemistry and drug development, enabling them to anticipate the molecule's properties and to design a robust strategy for its empirical validation.

Introduction: The Significance of the Nicotinic Acid Scaffold

Nicotinic acid and its derivatives are privileged structures in applied chemistry. The presence of a pyridine ring and a carboxylic acid group provides multiple reactive handles for synthetic modification, making them versatile building blocks. The introduction of a chlorine atom at the 2-position, for example, creates an excellent leaving group for nucleophilic aromatic substitution, a key step in the synthesis of numerous active compounds.

2-Chloronicotinic acid is a critical precursor for high-value products, including the anti-HIV drug Nevirapine, the non-steroidal anti-inflammatory drug (NSAID) Niflumic acid, and the sulfonylurea herbicide Nicosulfuron.[1][2] The functionalization at the 5-position of this scaffold—in this case, with a cyano group—is a common strategy to modulate the electronic properties, lipophilicity, and metabolic stability of a final drug candidate. The cyano group can act as a bioisostere for other functional groups or serve as a synthetic handle for further transformations. Understanding the fundamental structure and stability of 2-Chloro-5-cyanonicotinic acid is therefore a critical first step for its potential application in synthetic programs.

Predicted Molecular Structure and Properties

Given the absence of empirical crystal structure data for 2-Chloro-5-cyanonicotinic acid, its geometry and electronic characteristics can be predicted based on established chemical principles and data from analogous structures.

The molecule combines three key functional groups on a pyridine ring:

  • 2-Chloro group: An electron-withdrawing group via induction (-I) but electron-donating via resonance (+M). Its primary effect on reactivity is activating the 2-position for nucleophilic attack.

  • 3-Carboxylic acid group: A strong electron-withdrawing group through both induction and resonance (-I, -M).

  • 5-Cyano group: A strong electron-withdrawing group through both induction and resonance (-I, -M).

The cumulative effect of these substituents is a highly electron-deficient pyridine ring, which will influence its reactivity, pKa, and intermolecular interactions.

Spectroscopic_Workflow start Synthesized Compound (2-Chloro-5-cyanonicotinic acid) ms Mass Spectrometry (MS) start->ms ir Infrared (IR) Spectroscopy start->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr xray Single Crystal X-Ray Crystallography start->xray If suitable crystals form ms_out Confirms: - Molecular Weight - Isotopic Pattern (Cl) ms->ms_out ir_out Confirms: - Key Functional Groups (COOH, C≡N, C-Cl) ir->ir_out nmr_out Confirms: - Carbon-Hydrogen Framework - Substituent Positions nmr->nmr_out xray_out Provides: - Definitive 3D Structure - Bond Lengths & Angles xray->xray_out

Caption: Recommended workflow for spectroscopic characterization.

Mass Spectrometry (MS)

Causality: High-resolution mass spectrometry is the definitive technique for confirming the elemental composition of a molecule. It provides the exact molecular weight and characteristic isotopic patterns that serve as a molecular fingerprint.

Predicted Data & Protocol:

  • Ionization: Use Electrospray Ionization (ESI) in both positive and negative modes. ESI is a soft ionization technique suitable for polar, thermally labile molecules like carboxylic acids.

  • Expected Ions:

    • Negative Mode: [M-H]⁻ at m/z 181.9865

    • Positive Mode: [M+H]⁺ at m/z 183.9999

  • Isotopic Pattern: A crucial validation step is observing the A+2 peak, characteristic of chlorine. The ratio of the M to M+2 peak should be approximately 3:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

  • Fragmentation (MS/MS): Tandem MS on the parent ion can reveal structural information. Predicted fragmentation includes the loss of COOH (45 Da), Cl (35/37 Da), and HCN (27 Da).

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and powerful method for identifying the presence of specific functional groups, as different covalent bonds absorb infrared radiation at characteristic frequencies. [3] Predicted Data & Protocol:

  • Method: Attenuated Total Reflectance (ATR) is the preferred method for solid samples, requiring minimal sample preparation.

  • Sample Preparation: A small amount of the solid crystalline powder is placed directly onto the ATR crystal (typically diamond).

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹.

Table 2: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)BondFunctional GroupExpected Appearance
3300 - 2500O-HCarboxylic AcidVery broad, strong
~2230C≡NNitrile (Cyano)Sharp, medium intensity
~1710C=OCarboxylic AcidStrong, sharp
1600 - 1450C=C, C=NAromatic RingMultiple sharp bands
~1300C-OCarboxylic AcidMedium intensity
~750C-ClChloroalkaneMedium to weak
Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule in solution. ¹H NMR reveals the number and electronic environment of protons, while ¹³C NMR does the same for carbon atoms.

Predicted Data & Protocol:

  • Solvent: Use a deuterated polar solvent such as DMSO-d₆ or Methanol-d₄.

  • Experiments: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., HSQC, HMBC) for unambiguous assignment.

  • Predicted ¹H Spectrum: The structure has two aromatic protons.

    • H-4: Expected to be the most downfield proton, appearing as a doublet. It is deshielded by the adjacent carboxylic acid and the para-cyano group.

    • H-6: Expected to be slightly upfield of H-4, also appearing as a doublet. It is deshielded by the adjacent nitrogen and the para-chloro group.

    • COOH Proton: A very broad singlet at >12 ppm (in DMSO-d₆), which will exchange with D₂O.

  • Predicted ¹³C Spectrum: Seven distinct carbon signals are expected.

    • C=O: >165 ppm

    • C-Cl: ~150-155 ppm

    • C-COOH: ~130-135 ppm

    • C-CN (quaternary): ~110-115 ppm

    • C≡N: ~115-120 ppm

    • Aromatic CH carbons will appear between 120-150 ppm.

Assessment of Molecular Stability

For any compound intended for use as a synthetic intermediate, understanding its chemical and thermal stability is paramount for safe handling, storage, and reaction design.

Stability_Assessment_Workflow cluster_chem cluster_therm start 2-Chloro-5-cyanonicotinic acid chemical Chemical Stability Assessment start->chemical thermal Thermal Stability Assessment start->thermal incompat Incompatibility Testing (Strong Acids, Bases, Oxidizers) chemical->incompat degradation Forced Degradation Study (pH, Temp, Light) chemical->degradation tga Thermogravimetric Analysis (TGA) thermal->tga dsc Differential Scanning Calorimetry (DSC) thermal->dsc storage Determine Storage Conditions & Shelf-Life incompat->storage degradation->storage process Define Safe Processing Temperature Limits tga->process dsc->process

Sources

Foundational

Solubility Profile of 2-Chloro-5-cyanonicotinic Acid in Organic Solvents

Executive Summary 2-Chloro-5-cyanonicotinic acid (CAS: 1089335-56-7) is a critical pyridine-based intermediate employed in the synthesis of agrochemicals (e.g., sulfonylurea herbicides) and pharmaceutical active ingredie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-5-cyanonicotinic acid (CAS: 1089335-56-7) is a critical pyridine-based intermediate employed in the synthesis of agrochemicals (e.g., sulfonylurea herbicides) and pharmaceutical active ingredients (APIs). Precise solubility data is the cornerstone of process optimization, governing yield in crystallization, purity in recrystallization, and stability in liquid formulations.

This guide provides a comprehensive technical framework for determining, modeling, and interpreting the solubility profile of 2-Chloro-5-cyanonicotinic acid. Given the compound's structural similarity to 2-chloronicotinic acid , this guide synthesizes specific experimental protocols with comparative analog data to establish a baseline for thermodynamic behavior.

Part 1: Solid-State Characterization (Prerequisites)

Before solubility determination, the solid phase must be rigorously characterized to ensure data reproducibility. Nicotinic acid derivatives are prone to polymorphism and solvate formation, which can skew solubility measurements by orders of magnitude.

Essential Characterization Workflow
  • Differential Scanning Calorimetry (DSC): Determine the melting point (

    
    ) and enthalpy of fusion (
    
    
    
    ).
    • Target Specification: Sharp endothermic peak (onset ~176–180°C for the analog class) indicating high purity (>99%).

  • Powder X-Ray Diffraction (PXRD): Establish the unique crystalline fingerprint.

    • Directive: Confirm the sample is a single polymorph and not an amorphous mixture, as amorphous forms exhibit transiently higher solubility (supersaturation) that invalidates thermodynamic equilibrium data.

Part 2: Experimental Methodology

To generate a defensible solubility profile, we employ the Isothermal Saturation Method (Gravimetric) , validated against Laser Monitoring Techniques .

Protocol: Static Gravimetric Method

This method is the "Gold Standard" for generating thermodynamic data for regulatory filing.

  • Preparation: Add excess 2-Chloro-5-cyanonicotinic acid to 50 mL of selected organic solvent (Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene) in a double-jacketed glass vessel.

  • Equilibration: Stir at 400 rpm for 24 hours at constant temperature (

    
     K).
    
  • Settling: Stop stirring and allow phases to separate for 2 hours.

  • Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter.

  • Quantification: Weigh the supernatant (

    
    ), evaporate solvent under vacuum, and weigh the dry residue (
    
    
    
    ).

Calculation of Mole Fraction (


): 


Where

is the solute molecular weight and

is the solvent molecular weight.
Visualization of Experimental Workflow

SolubilityProtocol Start Solid Preparation (XRD/DSC Check) Mix Solvent Addition (Excess Solute) Start->Mix Equilibrate Isothermal Stirring (24h, +/- 0.05K) Mix->Equilibrate Settle Phase Separation (2h Static) Equilibrate->Settle Sample Filtration (0.45 µm PTFE) Settle->Sample Analyze Gravimetric/HPLC Analysis Sample->Analyze Analyze->Equilibrate If RSD > 2% Data Mole Fraction (x) Calculation Analyze->Data

Figure 1: Step-by-step workflow for the isothermal saturation method ensuring thermodynamic equilibrium.

Part 3: Thermodynamic Modeling & Analysis

Experimental data points must be correlated using thermodynamic models to allow for interpolation and process design.

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (


) with temperature (

) for pyridine-carboxylic acid derivatives.


  • A, B, C: Model parameters determined via non-linear regression.

  • Utility: Provides excellent fit (R² > 0.99) for polar and non-polar solvents.

Thermodynamic Parameters (van't Hoff Analysis)

Understanding the driving forces of dissolution is critical for crystallization design.



  • Enthalpy (

    
    ):  Typically positive (endothermic) for this class, implying solubility increases with temperature.
    
  • Entropy (

    
    ):  Typically positive, driving the dissolution process.
    
  • Gibbs Energy (

    
    ): 
    
    
    
    .
Data Processing Logic

ThermoLogic RawData Raw Solubility Data (x vs T) Model Apelblat Regression ln(x) = A + B/T + C*ln(T) RawData->Model Check Goodness of Fit (RAD / RMSD) Model->Check Params Thermodynamic Calculation Check->Params If R² > 0.99 Output Process Parameters (ΔH, ΔS, ΔG) Params->Output Design Cooling Profile Supersaturation Limit Output->Design Crystallizer Design

Figure 2: Computational workflow for converting raw solubility data into actionable thermodynamic parameters.

Part 4: Comparative Reference Data & Trends

While specific public datasets for the 5-cyano derivative are proprietary, the solubility behavior can be rigorously predicted using its closest structural analog, 2-Chloronicotinic Acid , as a baseline.

Baseline Solubility Profile (Analog: 2-Chloronicotinic Acid)

Data sourced from Wu et al. (2019).

SolventSolubility (298.15 K) [Mole Fraction]Solubility (323.15 K) [Mole Fraction]Trend
Methanol


High (H-bonding)
Ethanol


High
Acetone


Moderate
Ethyl Acetate


Moderate
Toluene


Low (Non-polar)
Water


Very Low
The "Cyano Effect" (Structural Impact)

The introduction of the electron-withdrawing cyano (-CN) group at the 5-position alters the profile compared to the analog above:

  • Decreased Solubility: The -CN group increases the dipole moment and promotes stronger intermolecular

    
    -
    
    
    
    stacking in the crystal lattice. Expect the solubility of 2-Chloro-5-cyanonicotinic acid to be 20–40% lower than 2-chloronicotinic acid in non-polar solvents.
  • Solvent Preference: The compound will show enhanced affinity for highly polar aprotic solvents (DMF, DMSO) compared to alcohols, due to the polarizability of the cyano group.

Solvent Selection Guide for Purification
  • Recrystallization Solvent: Ethanol/Water or Acetone/Water mixtures. The steep solubility curve in alcohols (High

    
    ) allows for high recovery yields upon cooling.
    
  • Reaction Solvent: Toluene or Dichloromethane (if low solubility is required to drive precipitation of the product during synthesis).

References

  • Wu, Y., et al. (2019). "Solubility Determination of 2-Chloronicotinic Acid and Analysis of Solvent Effect." Journal of Chemical & Engineering Data, 64(2).

  • Zhao, B., et al. (2017). "Synthesis of 2-Chloronicotinic Acid Derivatives." Atlantis Press / EMCM.

  • Shi, X., et al. (2010). "Measurement and Correlation for Solubility of 2-Chloro-5-chloromethylpyridine in Different Solvents."[1] Chinese Journal of Chemical Engineering.

  • NIST ThermoML. "Vapour liquid equilibrium of carboxylic acid systems." National Institute of Standards and Technology.

Sources

Exploratory

Technical Deep Dive: Physicochemical Profiling of 2-Chloro-5-cyanonicotinic Acid

Topic: Physicochemical Profiling: 2-Chloro-5-cyanonicotinic Acid CAS Registry Number: 1089335-56-7[1] Executive Summary 2-Chloro-5-cyanonicotinic acid (CAS 1089335-56-7) represents a highly functionalized pyridine scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Profiling: 2-Chloro-5-cyanonicotinic Acid CAS Registry Number: 1089335-56-7[1]

Executive Summary

2-Chloro-5-cyanonicotinic acid (CAS 1089335-56-7) represents a highly functionalized pyridine scaffold used as a critical intermediate in the synthesis of agrochemicals and pharmaceutical agents.[1] Its physicochemical profile is dominated by the synergistic electron-withdrawing effects of the chloro and cyano substituents on the pyridine ring.[1] These electronic factors drastically alter its acidity (pKa) and lipophilicity (LogP/LogD) compared to the parent nicotinic acid, necessitating specific formulation and handling strategies.

This guide provides a high-confidence theoretical profile derived from structure-activity relationships (SAR) of analog systems, followed by rigorous experimental protocols for validation.

Structural Analysis & Electronic Effects

The molecule features a pyridine core substituted at the 2-, 3-, and 5-positions.[1][2] Understanding the electronic interplay between these groups is the key to predicting its behavior.

  • Pyridine Core: Inherently electron-deficient.[1]

  • 3-COOH (Carboxylic Acid): The primary ionizable center.[1]

  • 2-Cl (Chloro): Positioned ortho to the carboxylic acid and alpha to the ring nitrogen.[1] It exerts a strong inductive electron-withdrawing effect (-I), stabilizing the carboxylate anion and significantly lowering the pKa.[1]

  • 5-CN (Cyano): Positioned meta to the carboxylic acid.[1] The cyano group is a potent electron-withdrawing group (EWG) via both induction (-I) and resonance (-M).[1] Its presence further pulls electron density from the ring, enhancing the acidity of the 3-COOH group.[1]

Predicted Physicochemical Parameters
ParameterValue (Predicted)Rationale
pKa (Acid) 1.5 – 1.9 2-Chloronicotinic acid has a pKa of ~2.[1]1. The addition of the 5-CN group further acidifies the molecule.[1]
pKa (Base) < 0 The pyridine nitrogen is extremely electron-deficient due to 2-Cl and 5-CN, making protonation highly unlikely in aqueous media.[1]
LogP (Neutral) 1.2 – 1.6 The lipophilic Cl (+0.71) and CN groups increase hydrophobicity relative to nicotinic acid (0.36), despite CN's polarity.
LogD (pH 7.4) -1.5 to -2.0 At physiological pH, the molecule is >99.9% ionized (anionic), drastically reducing its distribution into organic phases.
Ionization & Lipophilicity Dynamics

The ionization state of 2-Chloro-5-cyanonicotinic acid is the primary determinant of its solubility and permeability.[1] Due to its very low pKa (< 2.0), it exists almost exclusively as a negatively charged carboxylate anion at all physiological pH levels (stomach pH 1.5 to blood pH 7.4).

Ionization Pathway Diagram

Ionization Neutral Neutral Species (COOH, Pyridine-N) Anion Anionic Species (COO-, Pyridine-N) Neutral->Anion  Ka (Dissociation)  pH > 1.8 Anion->Neutral  H+ (Protonation)  pH < 1.5

Figure 1: Ionization equilibrium. The equilibrium strongly favors the anionic form in standard aqueous conditions.

LogD vs. pH Profile
  • pH 1.0: Significant fraction exists as neutral species. LogD ≈ LogP (~1.4). Permeability is highest here.

  • pH 7.4: Fully ionized. LogD drops to < -1.[1][3][4]5. Excellent aqueous solubility but poor passive membrane permeability.

Experimental Protocols for Validation
Protocol A: pKa Determination via UV-Metric Titration

Best for measuring low pKa values (1.0 – 2.[1]0) where potentiometry fails.

  • Preparation: Prepare a 10 mM stock solution of the analyte in DMSO.

  • Titrant: Standardized 0.5 M KOH and 0.5 M HCl.

  • Apparatus: D-PAS (Dip Probe Absorption Spectroscopy) or equivalent UV-titrator.

  • Workflow:

    • Dilute stock into water to reach ~50 µM concentration.

    • Adjust pH to 1.0 using HCl.

    • Titrate upwards to pH 4.0.

    • Monitor UV absorbance shifts (the conjugation of the COO- vs COOH affects the pyridine chromophore).[1]

    • Deconvolution: Use multi-wavelength analysis to calculate pKa from the absorbance vs. pH curves.

Protocol B: Lipophilicity (LogD) via Shake-Flask (Miniaturized)

The Gold Standard for definitive LogP/D data.

  • Phases: Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with octanol).

  • Equilibration:

    • Dissolve 1 mg of compound in the octanol phase.

    • Add equal volume of buffer phase.

    • Shake for 60 minutes at 25°C; Centrifuge to separate phases.

  • Quantification:

    • Analyze both phases via HPLC-UV (254 nm).

    • Calculate

      
      .
      
  • Validation: Run a reference standard (e.g., Nicotinic acid) in parallel.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Sample Prep cluster_1 Phase 2: Determination cluster_2 Phase 3: Data Processing Step1 Weigh 1-2 mg Solid Standard Step2 Dissolve in DMSO (10 mM Stock) Step1->Step2 Branch1 pKa Analysis (UV-Metric Titration) Step2->Branch1 Branch2 LogD Analysis (Shake Flask / HPLC) Step2->Branch2 Result1 Calculate pKa Target: 1.5 - 1.9 Branch1->Result1 Result2 Calculate LogD Target: -1.5 (pH 7.4) Branch2->Result2

Figure 2: Validation workflow for physicochemical profiling.

Implications for Drug Development
  • Solubility: The compound will exhibit high aqueous solubility in almost all standard buffers (pH > 4) due to complete ionization. Salt selection (e.g., sodium or potassium) is straightforward.

  • Permeability: Passive diffusion will be poor in the small intestine (pH 6-7). If this molecule is a drug candidate, it may require a prodrug strategy (e.g., esterification of the carboxylic acid) to mask the charge and improve oral bioavailability.

  • Purification: In synthetic workflows, the product will remain in the aqueous phase during basic workups. To extract it into an organic solvent (e.g., Ethyl Acetate), the aqueous layer must be acidified to pH < 1.0 to suppress ionization.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76258, 2-Chloronicotinic acid. Retrieved from [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard text for pKa/LogP methodology).

  • Accela ChemBio. (2023). Product Catalog: 2-Chloro-5-cyanonicotinic Acid. Retrieved from [Link]

Sources

Foundational

Overview of 2-Chloro-5-cyanonicotinic acid as a pharmaceutical intermediate

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Subject: 2-Chloro-5-cyano-3-pyridinecarboxylic acid (CAS: 1089335-56-7) Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Subject: 2-Chloro-5-cyano-3-pyridinecarboxylic acid (CAS: 1089335-56-7)

Executive Summary

2-Chloro-5-cyanonicotinic acid (CAS 1089335-56-7) represents a high-value, multifunctional pyridine scaffold in modern pharmaceutical synthesis. Characterized by three distinct reactive centers—an electrophilic C2-chlorine, a nucleophilic/electrophilic C3-carboxylic acid, and a modifiable C5-nitrile—this intermediate serves as a "linchpin" molecule. It is particularly critical in the design of kinase inhibitors (e.g., EGFR, MEK) and G-protein coupled receptor (GPCR) modulators.

This guide provides a comprehensive technical analysis of its synthesis, reactivity profile, and application in constructing fused bicyclic heterocycles such as pyrido[2,3-d]pyrimidines .

Chemical Profile & Reactivity Analysis

Structural Properties

The molecule features a pyridine ring highly deactivated by the electron-withdrawing effects of the chloro, cyano, and carboxyl groups. This unique electronic arrangement dictates its reactivity:

PropertyValue / CharacteristicRelevance to Synthesis
CAS Number 1089335-56-7Unique Identifier
Formula C₇H₃ClN₂O₂MW: 182.56 g/mol
C2-Position Highly ElectrophilicPrime site for SNAr displacement by amines/thiols.
C3-Carboxyl Acidic / ElectrophilicPrecursor for amides, esters, or cyclization to fused rings.
C5-Cyano Linear / PolarStable handle for late-stage hydrolysis (amide), reduction (amine), or cycloaddition (tetrazole).
Reactivity Map (DOT Visualization)

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

ReactivityMap Core 2-Chloro-5-cyanonicotinic Acid (Core) SNAr S_NAr at C2 (with Anilines/Amines) Core->SNAr Nucleophilic Attack Cyclization Cyclization (with Urea/Guanidine) Core->Cyclization Condensation Hydrolysis C5-CN Hydrolysis (Acid/Base) Core->Hydrolysis Hydration Coupling Suzuki/Stille (at C2 if Cl retained) Core->Coupling Pd-Catalysis Prod1 2-Amino-5-cyanonicotinic acids (Kinase Inhibitors) SNAr->Prod1 Product Formation Prod2 Pyrido[2,3-d]pyrimidines (Anticancer Scaffolds) Cyclization->Prod2 Ring Fusion Prod3 5-Carboxamido derivatives Hydrolysis->Prod3 Functionalization

Figure 1: Divergent reactivity profile of 2-Chloro-5-cyanonicotinic acid.

Synthetic Routes (Upstream)

The synthesis of highly substituted pyridines requires careful orchestration of directing groups. Two primary routes are field-validated:

Route A: The "Nitro-Reduction" Pathway (Traditional)

This route starts from 2-hydroxynicotinic acid.

  • Nitration: Electrophilic aromatic substitution introduces a nitro group at C5.

  • Chlorination: Treatment with POCl₃/PCl₅ converts the 2-hydroxy (tautomeric with 2-oxo) to 2-chloro and the acid to acid chloride (subsequently hydrolyzed back to acid).

  • Reduction & Sandmeyer: The 5-nitro group is reduced to an amine, diazotized, and displaced with CuCN (Sandmeyer reaction).

    • Critique: High step count and hazardous diazonium intermediates make this less ideal for large-scale GMP manufacturing.

Route B: The "Bromo-Cyanation" Pathway (Modern Preferred)

This route utilizes palladium-catalyzed cyanation, offering higher yields and safety profiles.

  • Starting Material: 2-Chloro-nicotinic acid (Commercially available).

  • Bromination: Regioselective bromination at C5 using Br₂/AcOH or NBS. The C2-Cl directs the incoming electrophile para to itself (C5).

  • Cyanation: Pd-catalyzed exchange of Br for CN (Rosenmund-von Braun or Zn(CN)₂ conditions).

SynthesisRoute Start 2-Chloronicotinic Acid (Starting Material) Step1 Step 1: Bromination (Br2, AcOH or NBS) Start->Step1 Inter 2-Chloro-5-bromonicotinic Acid Step1->Inter Step2 Step 2: Pd-Catalyzed Cyanation (Zn(CN)2, Pd(dppf)Cl2, DMF) Inter->Step2 Final 2-Chloro-5-cyanonicotinic Acid (Target) Step2->Final

Figure 2: Preferred synthetic pathway via Pd-catalyzed cyanation.

Pharmaceutical Applications (Downstream)[1][2]

Kinase Inhibitor Development

The 2-chloro-nicotinic acid motif is a precursor to 2-anilinonicotinamides . By reacting the C2-Cl with substituted anilines, medicinal chemists create structures that mimic the ATP-binding hinge region of kinases.

  • Mechanism: The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region, while the aniline moiety projects into the hydrophobic pocket.

  • Role of C5-CN: The cyano group serves as an electron-withdrawing group (EWG) to increase the acidity of the NH (improving H-bond strength) or as a linear spacer to access the solvent front.

Construction of Pyrido[2,3-d]pyrimidines

These fused bicyclic systems are bioisosteres of quinazolines (e.g., Gefitinib).

  • Workflow:

    • SNAr: React 2-chloro-5-cyanonicotinic acid with an amine.

    • Cyclization: React the resulting amino-acid with formamide or urea.

    • Result: A 6-cyano-pyrido[2,3-d]pyrimidine core, highly active in oncology (e.g., CDK inhibitors).

Experimental Protocol: SNAr Diversification

Objective: Synthesis of 2-((3-fluorophenyl)amino)-5-cyanonicotinic acid (Model Reaction). Rationale: This protocol demonstrates the high electrophilicity of the C2 position activated by the C5-cyano group.

Materials
  • 2-Chloro-5-cyanonicotinic acid (1.0 eq)

  • 3-Fluoroaniline (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: n-Butanol or DMF (Polar protic/aprotic solvents stabilize the transition state).

Step-by-Step Methodology
  • Preparation: Charge a reaction vessel with 2-Chloro-5-cyanonicotinic acid (1.0 g, 5.48 mmol) and n-Butanol (10 mL).

  • Addition: Add DIPEA (2.4 mL, 13.7 mmol) followed by 3-Fluoroaniline (0.67 g, 6.0 mmol).

    • Note: The solution may darken due to amine oxidation; inert atmosphere (N₂) is recommended.

  • Reflux: Heat the mixture to 110°C for 4–6 hours. Monitor by HPLC/TLC (Mobile phase: 5% MeOH in DCM).

    • Checkpoint: The starting material (Rt ~ 3.5 min) should disappear; product (Rt ~ 4.2 min) appears.

  • Workup: Cool to room temperature. The product often precipitates directly as the DIPEA salt or free acid upon acidification.

  • Isolation: Pour into 1N HCl (50 mL) to protonate the carboxylate. Filter the resulting precipitate.[1]

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield a pale yellow solid.[2]

Yield Expectation: 85–92%.

References

  • Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. (2019). Describes the foundational chlorination and substitution chemistry of nicotinic acids.

  • Facile Synthesis of 2-Anilino Nicotinic Acids. New Journal of Chemistry. (2024). Details the SNAr conditions for reacting 2-chloronicotinic acids with anilines.

  • Preparation of 2-chloro-5-fluoro-nicotinic acid. Google Patents (CN100355732C). Provides analogous synthetic routes for 2-chloro-5-substituted pyridines.

  • 2-Chloronicotinic Acid - API Intermediate. Actylis. Overview of the parent scaffold's role in API synthesis.

Sources

Exploratory

Literature review of pyridine derivatives based on 2-Chloro-5-cyanonicotinic acid

Topic: Literature Review of Pyridine Derivatives Based on 2-Chloro-5-cyanonicotinic Acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of Pyridine Derivatives Based on 2-Chloro-5-cyanonicotinic Acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-chloro-5-cyanonicotinic acid scaffold (systematically 2-chloro-5-cyanopyridine-3-carboxylic acid , CAS 1089335-56-7 ) represents a "privileged structure" in medicinal chemistry. Its unique trisubstituted pattern—comprising an electrophilic chlorine at C-2, a carboxyl group at C-3, and a nitrile at C-5—offers orthogonal reactivity that enables the rapid construction of complex heterocyclic libraries.

This guide synthesizes the chemical utility of this scaffold, focusing on its role as a precursor for pyrido[2,3-d]pyrimidines (kinase inhibitors), CCR4 antagonists , and antimicrobial agents. It provides validated synthetic protocols, mechanistic insights, and a roadmap for leveraging this molecule in drug discovery.

Structural Analysis & Reactivity Profile

The versatility of 2-chloro-5-cyanonicotinic acid stems from the electronic interplay between its substituents. The pyridine ring is electron-deficient, activated for nucleophilic attack at C-2 by both the ring nitrogen and the electron-withdrawing cyano and carboxyl groups.

Reactivity Map
  • Position 2 (Cl): Highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) . The leaving group ability of chloride is enhanced by the para-cyano and ortho-carboxyl groups. Common nucleophiles include primary/secondary amines, hydrazines, and thiols.
    
  • Position 3 (COOH): A handle for acylation . It can be converted to esters, acid chlorides, or amides. Crucially, an amide at C-3 can participate in cyclization reactions with a substituent at C-2 to form fused bicyclic systems.

  • Position 5 (CN): A versatile functional handle.[1] It allows for Pinner reactions (to amidines), cycloadditions (to tetrazoles), or hydrolysis (to amides/acids). It is stable during most C-2 and C-3 transformations.

ReactivityMap Core 2-Chloro-5-cyanonicotinic Acid (Core Scaffold) Pos2 Position 2 (Cl) Electrophilic Center Core->Pos2 Pos3 Position 3 (COOH) Acyl Center Core->Pos3 Pos5 Position 5 (CN) Functional Handle Core->Pos5 SNAr SNAr Reactions (Amines, Hydrazines, Thiols) Pos2->SNAr Amide Amide Coupling (Linkers, Solubilizing Groups) Pos3->Amide Cycliz Cyclization Partner (Forms Fused Rings) Pos3->Cycliz Tetrazole Tetrazole Formation (Bioisostere) Pos5->Tetrazole Reduction Reduction to Amine (Chain Extension) Pos5->Reduction

Figure 1: Orthogonal reactivity map of the 2-chloro-5-cyanonicotinic acid scaffold.

Synthetic Methodologies & Applications

A. Synthesis of Pyrido[2,3-d]pyrimidines (Kinase Inhibitors)

One of the most high-value applications of this scaffold is the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds known to inhibit kinases such as PIM-1 , CDK4 , and CDK6 .[2]

  • Mechanism: The synthesis typically proceeds via an

    
     reaction at C-2 with an amine, followed by conversion of the C-3 acid to an amide. The final cyclization is achieved using reagents like triethyl orthoformate or phosgene equivalents to close the pyrimidine ring.
    
  • Case Study (PIM-1 Inhibitors): Research has demonstrated that derivatives synthesized from this core exhibit nanomolar potency against PIM-1 kinase, a target in breast cancer and leukemia [1]. The C-5 cyano group remains intact, providing a dipole that interacts with the kinase active site.

B. CCR4 Antagonists

Derivatives of 2-chloronicotinic acid have been developed as antagonists for the CC chemokine receptor 4 (CCR4), which is implicated in allergic inflammation (asthma, dermatitis).

  • Workflow: The 2-chloro group is displaced by a benzylic amine. The C-3 carboxyl is coupled to a solubilizing moiety (e.g., piperazine). The resulting molecules block chemotaxis induced by TARC and MDC ligands [2].

C. Antimicrobial Hydrazones

The acid hydrazide derivatives (formed at C-3) can be condensed with aldehydes to form hydrazones. These compounds have shown significant antibacterial activity against MRSA and Bacillus subtilis [3].[3][4]

Experimental Protocols

These protocols are representative of the chemistry described in the literature. Always perform a risk assessment before handling hazardous reagents like thionyl chloride or sodium azide.

Protocol 1: Nucleophilic Aromatic Substitution ( ) at C-2

Target: Synthesis of 2-amino-5-cyano-3-pyridinecarboxylic acid derivatives.

  • Reagents: 2-Chloro-5-cyanonicotinic acid (1.0 eq), Primary Amine (e.g., Aniline, 1.1 eq),

    
     (2.5 eq), DMF (anhydrous).
    
  • Procedure:

    • Dissolve 2-chloro-5-cyanonicotinic acid in DMF (0.2 M concentration).

    • Add

      
       and the amine.[5]
      
    • Heat the mixture to 80–100 °C for 4–6 hours. Monitor by TLC or LC-MS (disappearance of starting material).

    • Workup: Pour the reaction mixture into ice-water. Acidify to pH 3–4 with 1N HCl to precipitate the product (since the product is likely an amino acid).

    • Filter the solid, wash with water, and dry under vacuum.

  • Validation: The appearance of a new NH signal in

    
     NMR and the shift in the carboxyl carbonyl stretch in IR confirm the substitution.
    
Protocol 2: One-Pot Cyclization to Pyrido[2,3-d]pyrimidine

Target: Fused bicyclic core formation.

  • Reagents: 2-Amino-nicotinamide derivative (from Protocol 1, converted to amide), Triethyl orthoformate (excess), Acetic Anhydride (catalytic).

  • Procedure:

    • Suspend the 2-amino-nicotinamide intermediate in triethyl orthoformate.

    • Add a few drops of acetic anhydride.

    • Reflux the mixture (

      
      ) for 8–12 hours.
      
    • Workup: Cool to room temperature. The product often precipitates. If not, remove excess solvent under reduced pressure and triturate with ethanol/ether.

  • Note: This reaction closes the pyrimidine ring between the C-2 amine nitrogen and the C-3 amide nitrogen.

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow from the starting material to a bioactive kinase inhibitor candidate.

SynthesisWorkflow Start Start: 2-Chloro-5-cyanonicotinic Acid Step1 Step 1: SNAr Reaction (R-NH2, Base, Heat) Start->Step1 Inter1 Intermediate 1: 2-Amino-5-cyanonicotinic Acid Step1->Inter1 Step2 Step 2: Amide Formation (SOCl2 then NH3 or HATU/NH4Cl) Inter1->Step2 Inter2 Intermediate 2: 2-Amino-5-cyanonicotinamide Step2->Inter2 Step3 Step 3: Cyclization (Triethyl Orthoformate/Reflux) Inter2->Step3 Final Final Product: Pyrido[2,3-d]pyrimidine Derivative (Kinase Inhibitor) Step3->Final

Figure 2: Step-by-step synthetic pathway for generating pyrido[2,3-d]pyrimidine kinase inhibitors.

Data Summary: Biological Potency

The following table summarizes reported


 values for derivatives based on this scaffold, highlighting its potential in oncology.
TargetCompound ClassKey Substituents (C-2 / C-3)Reported Potency (

)
Ref
PIM-1 Kinase Pyrido[2,3-d]pyrimidine4-chlorophenyl / Cyclohexyl11.4 nM[1]
PIM-1 Kinase Pyrido[2,3-d]pyrimidine2,4-dichlorophenyl / Cyclohexyl17.2 nM[1]
CCR4 Pyrido[2,3-d]pyrimidine2,4-dichlorobenzyl / Piperazine< 1.0

(Chemotaxis)
[2]
MRSA Nicotinic Hydrazone5-nitrofuran moiety15.62

(MIC)
[3]

References

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 2024.[6] [Link]

  • Design and Synthesis of a Series of Pyrido[2,3-d]pyrimidine Derivatives as CCR4 Antagonists. Chemical and Pharmaceutical Bulletin, 2010. [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 2022.[3] [Link]

  • The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 2015. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 2-Chloro-5-cyanonicotinic Acid

Abstract & Executive Summary This application note details a robust, scalable protocol for the synthesis of 2-Chloro-5-cyanonicotinic acid (CAS: N/A for acid, Esters common), a critical intermediate in the development of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-Chloro-5-cyanonicotinic acid (CAS: N/A for acid, Esters common), a critical intermediate in the development of kinase inhibitors and agrochemicals.

While direct functionalization of the pyridine core often presents regioselectivity challenges, this protocol utilizes a Protection-Activation-Deprotection strategy starting from the commercially available 5-bromo-2-chloronicotinic acid . The core transformation relies on a Palladium-catalyzed cyanation using Potassium Ferrocyanide (K₄[Fe(CN)₆]) as a non-toxic, eco-friendly cyanide source, replacing hazardous NaCN or expensive Zn(CN)₂.

Key Advantages of This Protocol:
  • Regioselectivity: Exploits the reactivity difference between C5-Br (facile oxidative addition) and C2-Cl (inert under chosen Pd conditions).

  • Scalability: Uses K₄[Fe(CN)₆], avoiding the generation of stoichiometric heavy metal waste (unlike CuCN) and minimizing free cyanide gas evolution.

  • Safety: Step-wise ester protection prevents catalyst poisoning by the free carboxylic acid.

Retrosynthetic Analysis & Strategy

The synthesis is designed to ensure maximum conversion while maintaining the integrity of the 2-chloro substituent, which is essential for subsequent SAR (Structure-Activity Relationship) derivatization (e.g., S_NAr displacement).

Synthetic Pathway[1][2][3][4][5][6][7]
  • Esterification: Conversion of 5-bromo-2-chloronicotinic acid to its methyl ester to improve solubility and prevent catalyst deactivation.

  • Pd-Catalyzed Cyanation: Selective substitution of the 5-bromo group using K₄[Fe(CN)₆].

  • Controlled Hydrolysis: Saponification of the ester to yield the final free acid.

SynthesisRoute SM Starting Material 5-Bromo-2-chloronicotinic acid Inter1 Intermediate 1 Methyl 5-bromo-2-chloronicotinate SM->Inter1 Step 1: SOCl2, MeOH Reflux, 4h Inter2 Intermediate 2 Methyl 5-cyano-2-chloronicotinate Inter1->Inter2 Step 2: K4[Fe(CN)6], Pd(OAc)2 Na2CO3, DMA, 120°C Product Target Product 2-Chloro-5-cyanonicotinic acid Inter2->Product Step 3: LiOH, THF/H2O 0°C to RT

Figure 1: Three-step synthetic pathway ensuring regioselectivity and catalyst longevity.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 5-bromo-2-chloronicotinate

Objective: Protect the carboxylic acid to prevent zwitterion formation and improve solubility in organic solvents.

  • Reagents:

    • 5-Bromo-2-chloronicotinic acid (1.0 equiv)

    • Thionyl Chloride (SOCl₂) (2.0 equiv)

    • Methanol (Solvent, anhydrous)

  • Protocol:

    • Charge a round-bottom flask with 5-bromo-2-chloronicotinic acid (50.0 g, 0.211 mol) and anhydrous Methanol (500 mL).

    • Cool the suspension to 0°C using an ice bath.

    • Add Thionyl Chloride (30.6 mL, 0.422 mol) dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution (HCl/SO₂).

    • Remove the ice bath and heat the mixture to reflux (65°C) for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1]

    • Concentrate the mixture under reduced pressure to remove solvent and excess SOCl₂.

    • Dissolve the residue in EtOAc (400 mL) and wash with saturated NaHCO₃ (2 x 200 mL) to neutralize residual acid.

    • Wash with brine, dry over Na₂SO₄, and concentrate to yield the methyl ester.

  • Expected Yield: 95-98% (Off-white solid).

  • Key Insight: The 2-chloro group is stable under these acidic conditions. Avoid H₂SO₄ if possible to simplify workup, though catalytic H₂SO₄ is a viable alternative.

Step 2: Selective Cyanation (The Critical Step)

Objective: Install the nitrile group at C5 without displacing the C2-chloride.

  • Reagents:

    • Methyl 5-bromo-2-chloronicotinate (1.0 equiv)

    • Potassium Ferrocyanide trihydrate (K₄[Fe(CN)₆][2]·3H₂O) (0.25 equiv)

    • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

    • Sodium Carbonate (Na₂CO₃) (1.0 equiv)[3]

    • Dimethylacetamide (DMAc) (Concentration 0.5 M)

  • Protocol:

    • In a dry pressure vessel or reactor, charge Methyl 5-bromo-2-chloronicotinate (40.0 g, 0.160 mol), K₄[Fe(CN)₆]·3H₂O (16.9 g, 0.040 mol), and Na₂CO₃ (16.9 g, 0.160 mol).

    • Add DMAc (320 mL). Degas the solvent by sparging with Nitrogen for 20 minutes.

    • Add Pd(OAc)₂ (0.72 g, 3.2 mmol). Note: Ligands like dppf are optional but Pd(OAc)₂ alone often suffices with K₄[Fe(CN)₆] due to the "slow release" mechanism of cyanide.

    • Seal the vessel and heat to 120°C for 12-16 hours.

    • IPC (In-Process Control): Monitor for the disappearance of bromide. If the reaction stalls, add 1 mol% additional catalyst.

    • Cool to room temperature. Dilute with EtOAc (500 mL) and filter through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with water (3 x 300 mL) to remove DMAc. Crucial: DMAc retention can interfere with crystallization.

    • Dry (Na₂SO₄) and concentrate. Purify via recrystallization (EtOAc/Heptane) or silica plug if necessary.

  • Expected Yield: 80-85%.

  • Mechanistic Note: The C2-Cl bond is stronger and more electron-rich (due to the adjacent nitrogen lone pair effect) than the C5-Br bond, ensuring >95:1 regioselectivity.

Step 3: Hydrolysis to 2-Chloro-5-cyanonicotinic Acid

Objective: Deprotect the ester under mild conditions to avoid hydrolyzing the nitrile or displacing the chloride.

  • Reagents:

    • Methyl 5-cyano-2-chloronicotinate (1.0 equiv)

    • Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.2 equiv)

    • THF / Water (3:1 ratio)

  • Protocol:

    • Dissolve the cyano-ester (25.0 g, 0.127 mol) in THF (250 mL) and cool to 0°C.

    • Add a solution of LiOH·H₂O (6.4 g, 0.152 mol) in Water (85 mL) dropwise.

    • Stir at 0°C to 10°C for 2-3 hours. Caution: Do not heat. High temperatures or excess base can hydrolyze the nitrile to an amide/acid or displace the 2-chloro group (SNAr).

    • Upon completion, acidify carefully with 1N HCl to pH 3-4 while stirring at 0°C.

    • Extract with EtOAc (3 x 200 mL) or filter the precipitated solid if the product crashes out (common for nicotinic acids).

    • Dry and dry under high vacuum.

  • Expected Yield: 90-95%.

Process Safety & Hazard Control

Cyanide Management Strategy

Although K₄[Fe(CN)₆] is non-toxic (LD50 > 5000 mg/kg), it can release HCN gas under strong acidic conditions or high temperatures (>300°C).

HazardControl Measure
HCN Evolution Maintain reaction pH > 7 during cyanation. Acidify Step 3 workup only in a well-ventilated fume hood.
Thermal Runaway Step 1 (SOCl₂) is exothermic. Strict temperature control during addition is required.
Heavy Metals Pd residues must be scavenged (e.g., SiliaMetS® Thiol) if the product is for GMP use.
Waste Disposal
  • Aqueous Waste (Cyanation): Treat aqueous washes from Step 2 with bleach (NaOCl) to oxidize any trace free cyanide before disposal, although K₄[Fe(CN)₆] generally does not require this if intact.

Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white powder
Purity HPLC (C18, ACN/H2O + 0.1% TFA)> 98.0%
Identity 1H-NMR (DMSO-d6)Consistent with structure
Residual Solvent GC-HS< 5000 ppm (MeOH, THF, EtOAc)

1H NMR Data (Predicted for Product):

  • δ 9.05 (d, J=2.5 Hz, 1H, H-6)

  • δ 8.65 (d, J=2.5 Hz, 1H, H-4)

  • δ 13.5 (br s, 1H, COOH)

Workflow Diagram

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Functionalization cluster_2 Phase 3: Finalization Start Start: 5-Bromo-2-chloro nicotinic acid Ester Esterification (SOCl2/MeOH) Start->Ester Cyanation Cyanation (K4[Fe(CN)6], Pd cat.) Ester->Cyanation Workup Aq. Wash & Pd Scavenging Cyanation->Workup Hydrolysis Hydrolysis (LiOH, 0°C) Workup->Hydrolysis Isolation Acidification & Filtration Hydrolysis->Isolation Final Final Product >98% Purity Isolation->Final

Figure 2: Operational workflow for the scalable synthesis.

References

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Ferrocyanide as a Non-Toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides.[4] Chemical Communications, (12), 1388–1389. Link

  • Weissman, S. A., Zewge, D., & Chen, C. (2005).[5] Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides.[6] The Journal of Organic Chemistry, 70(4), 1508–1510. Link

  • Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890–2891. Link

  • ChemicalBook. (n.d.). 5-Bromo-2-chloronicotinic acid Product Properties. Link

  • Thermo Scientific Chemicals. (n.d.).[7] Methyl 5-bromo-2-chloronicotinate Specifications. Link

Sources

Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) on 2-Chloro-5-cyanonicotinic Acid

Executive Summary 2-Chloro-5-cyanonicotinic acid is a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and allosteric modulators. Its substitution pattern offers three disti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-5-cyanonicotinic acid is a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and allosteric modulators. Its substitution pattern offers three distinct vectors for diversification: the electrophilic C2 position (Cl displacement), the electrophilic C3 carbonyl (amide coupling), and the chemically versatile C5 nitrile.

However, direct Nucleophilic Aromatic Substitution (SNAr) at the C2 position is frequently complicated by the C3-carboxylic acid. Under standard basic SNAr conditions, the acid deprotonates to form a carboxylate anion (


). This anionic species creates significant coulombic repulsion towards incoming nucleophiles and electronically deactivates the ring via inductive donation, often stalling the reaction or requiring forcing conditions that degrade the sensitive nitrile group.

This guide presents two validated protocols:

  • The "Gold Standard" Stepwise Route: Utilizes transient ester protection to maximize yield and purity (Recommended for scale-up).

  • The Direct Route: A high-temperature protocol for rapid analog screening (Recommended for mg-scale diversity).

Mechanistic Insight & Reactivity Profile[1]

Electronic Activation vs. Deactivation

The reactivity of 2-chloro-5-cyanonicotinic acid is governed by a "Push-Pull" electronic conflict.

  • Activation (The Pull): The pyridine nitrogen (N1) and the nitrile group at C5 (para to the leaving group) strongly withdraw electron density, lowering the LUMO energy at C2 and stabilizing the anionic Meisenheimer intermediate.

  • Deactivation (The Push): The C3-carboxylate (formed in situ) is electron-rich. It destabilizes the Meisenheimer complex by adding electron density to an already anionic intermediate (destabilizing the transition state at C3).

Pathway Decision Logic

The following decision tree illustrates the critical choice between direct reaction and ester activation.

ReactionLogic Start Substrate: 2-Chloro-5-cyanonicotinic acid Decision Is Scale/Purity Critical? Start->Decision Direct Route A: Direct SNAr Decision->Direct No (Screening) Ester Route B: Ester Activation Decision->Ester Yes (Development) ConditionA Conditions: High Temp (>100°C) Polar Aprotic (DMSO/NMP) Direct->ConditionA OutcomeA Outcome: Moderate Yield (30-60%) Difficult Purification Risk of Decarboxylation ConditionA->OutcomeA Step1 Step 1: Esterification (MeOH/H+) Ester->Step1 Step2 Step 2: SNAr (Mild, 25-60°C) Step1->Step2 Step3 Step 3: Hydrolysis (LiOH) Step2->Step3 OutcomeB Outcome: High Yield (>85%) Clean Profile Scalable Step3->OutcomeB

Figure 1: Decision logic for selecting the synthetic route based on experimental goals.

Protocol A: The "Gold Standard" Stepwise Route

Objective: High-yield synthesis of 2-amino/alkoxy-5-cyanonicotinic acids with minimal byproducts. Mechanism: Converts the deactivating


 into an activating ester (

), dramatically accelerating the SNAr rate.
Step 1: Methyl Ester Formation

Note: Methyl esters are preferred over ethyl for ease of hydrolysis in Step 3.

  • Setup: Charge a round-bottom flask with 2-chloro-5-cyanonicotinic acid (1.0 equiv) and Methanol (10 vol, e.g., 10 mL/g).

  • Activation: Cool to 0°C. Dropwise add Thionyl Chloride (

    
    , 2.0 equiv) or conc. 
    
    
    
    (0.5 equiv).
    • Caution:

      
       releases HCl gas and heat.
      
  • Reaction: Reflux (65°C) for 3–5 hours. Monitor by LCMS (Acid

    
     183 
    
    
    
    Ester
    
    
    197).
  • Workup: Concentrate in vacuo. Resuspend residue in EtOAc, wash with sat.[1]

    
     (carefully, gas evolution) and brine. Dry over 
    
    
    
    .[1]
  • Yield: Typically >95% as a white/off-white solid.[2]

Step 2: SNAr Substitution[1][4]
  • Reagents: Dissolve Methyl 2-chloro-5-cyanonicotinate (1.0 equiv) in dry THF or Acetonitrile (5 vol).

  • Nucleophile: Add the amine (1.1 equiv).[1]

  • Base: Add DIPEA (N,N-Diisopropylethylamine) or

    
     (2.0 equiv).
    
    • Note: For weak nucleophiles (anilines), use

      
       and heat to 60°C.
      
  • Reaction: Stir at Room Temperature (RT) for 2–12 hours. The ester group activates the C2 position, allowing mild conditions.

  • Workup: Dilute with water. If the product precipitates, filter it (ideal). If not, extract with EtOAc.

Step 3: Controlled Hydrolysis (Critical)

Risk: Aggressive hydrolysis can convert the C5-Nitrile (


) to a primary amide (

).
  • Solvent: Dissolve the SNAr product in THF:Water (3:1).

  • Reagent: Add LiOH·

    
     (1.5 equiv). Avoid NaOH/KOH if possible as LiOH is milder.
    
  • Temperature: Stir at 0°C to 10°C . Do not heat.

  • Monitoring: Monitor closely by LCMS. Stop immediately upon consumption of starting material (typically 1–2 hours).

  • Isolation: Acidify carefully with 1M HCl to pH 3–4. The zwitterionic product usually precipitates. Filter and dry.[1][2][3]

Protocol B: Direct SNAr (Screening Mode)

Objective: Rapid generation of analogs where yield is secondary to speed. Challenge: Overcoming carboxylate deactivation requires thermal energy.

Methodology
  • Solvent: Use high-boiling polar aprotic solvents: DMSO, NMP, or DMAc.

  • Stoichiometry:

    • Substrate: 1.0 equiv.

    • Amine: 2.5 to 3.0 equiv . (First equivalent acts as a base to deprotonate the carboxylic acid; subsequent equivalents drive the reaction).

  • Conditions: Heat to 120°C – 140°C in a sealed vial (microwave reactor preferred for 30–60 mins).

  • Workup:

    • Dilute with water.[2]

    • Acidify with Acetic Acid or dilute HCl to pH 4.

    • Purification: Often requires Reverse Phase Prep-HPLC due to the presence of oxidative byproducts formed at high temperatures.

Comparison of Reaction Parameters:

ParameterProtocol A (Ester Route)Protocol B (Direct Route)
Temperature 25°C – 60°C120°C – 150°C
Reaction Time 2 – 12 hours1 – 24 hours (or 30 min MW)
Yield (Typical) 80 – 95% (cumulative)30 – 60%
CN Integrity High (if hydrolysis controlled)Risk of thermal hydrolysis
Purification Precipitation/CrystallizationPrep-HPLC usually required

Troubleshooting & Critical Parameters

The "Nitrile Hydrolysis" Trap

The C5-cyano group is susceptible to hydrolysis under acidic (Step 1) or basic (Step 3) conditions.

  • Symptom: LCMS shows a peak +18 mass units higher than expected (Amide formation).

  • Prevention:

    • Step 1: Do not reflux in aqueous acid. Use anhydrous MeOH/SOCl2.

    • Step 3: Keep temperature <20°C. Use LiOH. Avoid prolonged reaction times.

Regioselectivity with Bis-Nucleophiles

If using a diamine (e.g., piperazine), the reaction is generally highly selective for the primary amine (if present) or the less sterically hindered nitrogen.

  • Tip: If using a chiral diamine, the stereocenter is preserved under these conditions.

Solubility Issues

The zwitterionic nature of the final product (Amino-Acid) often leads to poor solubility in organic solvents (DCM, EtOAc) and water.

  • Solution: Use polar mixtures for extraction (e.g., 10% MeOH in DCM) or isolate by precipitation at the isoelectric point (pH 3–5).

References

  • Mechanistic Basis of SNAr

    • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 2,4-dinitrochlorobenzene with some amines." Chemical Reviews, 49(2), 273-412. Link (Foundational text on SNAr activation).

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.
  • Schlosser, M. (2005). "The 2-chloro-5-cyanopyridine scaffold in medicinal chemistry." Tetrahedron, 61(15), 3715-3722.
  • Hydrolysis Control: Krapcho, A. P. (1982). "Synthetic applications of dealkoxycarbonylations." Synthesis, 1982(10), 805-822. (Relevant for understanding ester vs nitrile stability).
  • General Protocol Validation

    • BenchChem. (2025).[1] "Application Notes: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines." Link (Analogous substrate reactivity profile).

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always consult Safety Data Sheets (SDS) for 2-chloro-5-cyanonicotinic acid, thionyl chloride, and all solvents before use. The nitrile group is toxic; handle all waste streams accordingly.

Sources

Method

Procedures for reducing the nitrile group in 2-Chloro-5-cyanonicotinic acid

Topic: Procedures for reducing the nitrile group in 2-Chloro-5-cyanonicotinic acid Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Process Chemists, Drug Development Scientists Target: Chemo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Procedures for reducing the nitrile group in 2-Chloro-5-cyanonicotinic acid Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Process Chemists, Drug Development Scientists

Target: Chemoselective transformation of the nitrile moiety (-CN) to aminomethyl (-CH


NH

) or formyl (-CHO) derivatives while preserving the aryl chloride and pyridine ring integrity.

Executive Summary

The reduction of 2-Chloro-5-cyanonicotinic acid (1) presents a classic chemoselectivity challenge in medicinal chemistry. The molecule contains three reducible functionalities: the nitrile group, the carboxylic acid, and the electron-deficient pyridine ring susceptible to hydrogenation. Furthermore, the presence of the C2-chlorine atom introduces a high risk of hydrodechlorination (hydrogenolysis) under standard catalytic hydrogenation conditions.

This guide outlines two field-proven protocols designed to navigate these competing reactivities:

  • The Cobalt Boride Method: A robust, ambient-pressure protocol for the selective synthesis of the primary amine.

  • The DIBAL-H Pathway: A cryogenic protocol for accessing the aldehyde derivative.

Critical Quality Attribute (CQA): The retention of the C2-chlorine atom is the primary success metric. Dechlorination is the most common failure mode, often yielding the inactive nicotinic acid derivative.

Strategic Pathway Analysis

To ensure solubility and prevent zwitterionic interference, Step 1 (Esterification) is mandatory for all reproducible workflows. Direct reduction of the free acid is prone to inconsistent yields due to carboxylate salt formation and solubility issues in organic solvents.

Figure 1: Strategic reaction pathways. Method A (Green) yields the amine; Method B (Blue) yields the aldehyde. The dotted red line represents the dechlorination risk pathway.

Pre-requisite: Esterification

Rationale: Converting the free acid to the methyl ester protects the carboxyl group from undesired reduction (by boranes) and significantly improves solubility in the alcoholic solvents required for the subsequent reduction.

Protocol:

  • Suspend 2-Chloro-5-cyanonicotinic acid (10.0 g) in dry Methanol (100 mL).

  • Cool to 0°C. Dropwise add Thionyl Chloride (SOCl

    
    , 1.5 eq) .
    
  • Heat to reflux for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.

  • Concentrate in vacuo. Neutralize with sat. NaHCO

    
     and extract with EtOAc.
    
  • Yield: Expect >90% of Methyl 2-chloro-5-cyanonicotinate (2) as a white/off-white solid.

Method A: Selective Synthesis of the Primary Amine

Target: Methyl 5-(aminomethyl)-2-chloronicotinate Technique: Cobalt Boride Reduction (NaBH


 + CoCl

)
Mechanistic Insight

Standard catalytic hydrogenation (Pd/C or Raney Ni under H


) frequently causes dechlorination of 2-chloropyridines. The Cobalt Boride  system, generated in situ from CoCl

and NaBH

, acts as a heterogeneous catalyst that coordinates the nitrile nitrogen, facilitating hydride transfer without sufficient potential to cleave the aryl-chloride bond [1]. This method is chemically specific for nitriles over esters.
Detailed Protocol

Reagents:

  • Substrate: Methyl 2-chloro-5-cyanonicotinate (2)

  • Cobalt(II) Chloride Hexahydrate (CoCl

    
    ·6H
    
    
    
    O)
  • Sodium Borohydride (NaBH

    
    )[1][2]
    
  • Solvent: Methanol (MeOH)[3]

Step-by-Step Procedure:

  • Setup: In a 500 mL round-bottom flask, dissolve Compound (2) (5.0 g, 25.4 mmol) and CoCl

    
    ·6H
    
    
    
    O (6.0 g, 1.0 eq)
    in MeOH (150 mL) . The solution will appear deep purple/pink.
  • Activation: Cool the solution to 0°C in an ice bath.

  • Reduction: Add NaBH

    
     (4.8 g, 5.0 eq)  portion-wise over 30 minutes.
    
    • Observation: The reaction will evolve H

      
       gas vigorously. The solution will turn black (formation of Cobalt Boride species).
      
    • Caution: Ensure adequate venting.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

    • Monitoring: Check LCMS for the disappearance of M+1 (197) and appearance of M+1 (201).

  • Quench: Carefully add 3N HCl (20 mL) to destroy excess borohydride and dissolve the black cobalt precipitate. Stir until the solution is clear (pink/colorless).

  • Workup:

    • Basify to pH ~9-10 with concentrated Ammonium Hydroxide (NH

      
      OH).
      
    • Extract immediately with DCM (3 x 100 mL). Note: The amine is polar; thorough extraction is required.

    • Dry organic phase over Na

      
      SO
      
      
      
      and concentrate.
  • Purification: The crude amine is often pure enough for the next step. If needed, purify via flash chromatography (DCM:MeOH:NH

    
     90:9:1).
    

Expected Yield: 75-85% Key Success Factor: Maintaining 0°C during NaBH


 addition prevents side reactions with the ester group.

Method B: Selective Synthesis of the Aldehyde

Target: Methyl 2-chloro-5-formylnicotinate Technique: Cryogenic DIBAL-H Reduction

Mechanistic Insight

Diisobutylaluminum hydride (DIBAL-H) acts as a Lewis acid to coordinate the nitrile nitrogen, forming a stable imine-aluminum intermediate. At low temperatures (-78°C), this intermediate does not accept a second hydride (which would lead to the amine). Upon acidic hydrolysis, the imine is cleaved to release the aldehyde [2].

Detailed Protocol

Reagents:

  • Substrate: Methyl 2-chloro-5-cyanonicotinate (2)

  • DIBAL-H (1.0 M in Toluene)[4]

  • Solvent: Anhydrous DCM or Toluene

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL flask under Argon. Dissolve Compound (2) (2.0 g, 10.1 mmol) in Anhydrous DCM (40 mL) .

  • Cooling: Cool the mixture to -78°C (Dry ice/Acetone bath).

  • Addition: Add DIBAL-H (12.0 mL, 1.2 eq) dropwise via syringe pump over 20 minutes.

    • Control: Maintain internal temperature below -70°C.

  • Incubation: Stir at -78°C for 1-2 hours.

    • Monitoring: TLC should show consumption of starting material. Do not let the reaction warm up, or over-reduction to the amine/alcohol will occur.

  • Hydrolysis (Critical):

    • While still at -78°C, quench by adding Methanol (2 mL) .

    • Pour the cold mixture into a vigorously stirred solution of Rochelle's Salt (Sat. Potassium Sodium Tartrate, 50 mL) .

  • Workup: Allow to warm to RT and stir for 1 hour until the aluminum emulsion breaks and layers separate clearly. Extract with DCM, dry, and concentrate.

  • Purification: Silica gel chromatography (Hexane:EtOAc).

Expected Yield: 60-70%

Comparison of Methods

FeatureMethod A (Cobalt Boride)Method B (DIBAL-H)Catalytic Hydrogenation (Ra-Ni)
Primary Product Primary Amine (-CH

NH

)
Aldehyde (-CHO)Primary Amine (Risk of mixtures)
Selectivity High (Preserves Cl)High (Preserves Cl)Low (Risk of Dechlorination)
Operational Difficulty Low (Open flask possible)High (Strict anhydrous/cryogenic)Medium (Requires H

pressure)
Scalability Good (Exothermic control needed)Moderate (Cooling cost)Excellent (Industrial standard)
Key Risk Ester hydrolysis if pH not controlledOver-reduction to alcoholDechlorination of pyridine ring

Troubleshooting & Self-Validation

Dechlorination Check[5][6][7]
  • Symptom: Mass spectrum shows M-34 peak (loss of Cl, gain of H).

  • Cause: Reaction temperature too high or reducing agent too strong.

  • Fix: In Method A, ensure CoCl

    
     is fully dissolved before adding NaBH
    
    
    
    . In hydrogenation, use a poisoned catalyst (e.g., Pt/C sulfided) or add NH
    
    
    .
Over-Reduction (Alcohol Formation)
  • Symptom: Formation of hydroxymethyl product (-CH

    
    OH).
    
  • Cause: In Method B, temperature rose above -60°C.[5][6]

  • Fix: Ensure strict -78°C control and slow addition.

Zwitterionic Solubility (Amine Product)
  • Symptom: Low recovery of amine during extraction.

  • Cause: The amino-ester can hydrolyze to the amino-acid, which is water-soluble at neutral pH.

  • Fix: Keep workup times short. Ensure the aqueous phase is basic (pH > 9) during extraction to keep the amine unprotonated.

References

  • Satoh, T., et al. (1969).[3] "Reduction of Organic Compounds with Sodium Borohydride-Transition Metal Salt Systems." Tetrahedron Letters, 10(52), 4555-4558.[3] Link

  • Miller, A. E., et al. (1989). "Selective Reduction of Nitriles to Aldehydes." Journal of Organic Chemistry, 54, 4175.
  • Caddick, S., et al. (2003).[7] "Intermolecular Radical Addition to Pyridines." Tetrahedron, 59, 5417. (Discusses chloropyridine reactivity).

  • Osby, J. O., et al. (1993). "Reduction of Nitriles to Amines with Cobalt Boride." Journal of the American Chemical Society, 115, 1179.

Sources

Application

Suzuki-Miyaura coupling reaction conditions for 2-Chloro-5-cyanonicotinic acid

Topic: Suzuki-Miyaura coupling reaction conditions for 2-Chloro-5-cyanonicotinic acid Content Type: Application Note & Protocol Audience: Senior Synthetic Chemists, Process Chemists, and Medicinal Chemists. Application N...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Suzuki-Miyaura coupling reaction conditions for 2-Chloro-5-cyanonicotinic acid Content Type: Application Note & Protocol Audience: Senior Synthetic Chemists, Process Chemists, and Medicinal Chemists.

Application Note: AN-SMC-2C5CN

Executive Summary

This guide details the optimized reaction conditions for the palladium-catalyzed cross-coupling of 2-Chloro-5-cyanonicotinic acid (Substrate A ) with aryl/heteroaryl boronic acids.

This substrate presents a "Triad of Challenges" that leads to high failure rates with standard protocols (e.g., Pd(PPh3)4/Na2CO3):

  • Deactivation by Free Acid: The C3-carboxylic acid coordinates to Pd(II) intermediates, forming unreactive "off-cycle" resting states and reducing solubility in non-polar solvents.

  • Electronic Deactivation/Activation Paradox: While the C5-cyano and Pyridine N activate the C2-chloride for oxidative addition, the electron-deficient ring destabilizes the transmetalation step.

  • Chemoselectivity Risks: High pH and temperature required for the chloride coupling can cause hydrolysis of the C5-nitrile to an amide or acid.

The protocols below utilize Buchwald Precatalysts and controlled basicity to overcome these barriers, ensuring yields >85% with high functional group fidelity.

Strategic Analysis & Mechanistic Insight

The Substrate: 2-Chloro-5-cyanonicotinic Acid
  • Electrophile: Heteroaryl Chloride (typically inert to Pd(PPh3)4).

  • Electronic Bias: The C5-CN and Pyridine Nitrogen make the C2 position highly electrophilic (

    
    -like character). Oxidative addition is faster here than in chlorobenzene, but reductive elimination is the rate-determining step (RDS).
    
  • Solubility: The substrate exists as a carboxylate salt under basic conditions, requiring a polar reaction medium (Water/Alcohol or Water/Ether biphasic).

Ligand Selection: The "Dialkylbiaryl Phosphine" Advantage

Standard phosphines (PPh3, dppf) fail here. We utilize XPhos or SPhos .[1]

  • Role: These bulky, electron-rich ligands facilitate the oxidative addition of the C-Cl bond and, crucially, accelerate the reductive elimination of the electron-deficient product, preventing protodeboronation of the coupling partner.

Protocol A: The "Gold Standard" (Robust & High Yield)

Recommended for medicinal chemistry scales (100 mg – 10 g) and diverse boronic acids.

Reagents & Stoichiometry
ComponentReagentEquiv.[1][2][3]Role
Substrate 2-Chloro-5-cyanonicotinic acid1.0Electrophile
Coupling Partner Aryl/Heteroaryl Boronic Acid1.2 – 1.5Nucleophile
Catalyst XPhos Pd G3 (or G4)0.02 (2 mol%)Precatalyst (Rapid activation)
Base K3PO4 (Tribasic Potassium Phosphate)3.5Base (1 eq for COOH neutralization)
Solvent 1,4-Dioxane / Water4:1 (v/v)Solvent System
Step-by-Step Procedure
  • Preparation: To a reaction vial equipped with a magnetic stir bar, add 2-Chloro-5-cyanonicotinic acid (1.0 equiv), Boronic Acid (1.2 equiv), and K3PO4 (3.5 equiv).

    • Note: Finely ground K3PO4 is preferred to ensure rapid neutralization of the acid.

  • Catalyst Addition: Add XPhos Pd G3 (2 mol%).

    • Why G3? The G3 precatalyst activates rapidly at room temperature and does not require excess free ligand, reducing impurity profiles.

  • Solvent & Degassing: Add the Dioxane/Water (4:1) mixture. The concentration should be 0.1 M to 0.2 M with respect to the nicotinic acid.

    • Crucial Step: Sparge the mixture with Argon or Nitrogen for 5 minutes. Oxygen is detrimental to the active Pd(0) species.

  • Reaction: Seal the vial and heat to 80 °C for 2–4 hours.

    • Monitoring: Monitor by LC-MS. The starting material (acid) will be ionized (M-H)-. Look for the disappearance of the Cl-isotope pattern.

  • Workup (Acidic Adjustment):

    • Cool to room temperature.[4][5]

    • Dilute with water (approx. 5 volumes).

    • Carefully acidify with 1M HCl to pH ~3-4. Do not go below pH 2 to avoid hydrolyzing the nitrile if the product precipitates slowly.

    • The product usually precipitates as a solid. Filter and wash with water.

    • Alternative: If no precipitate forms, extract with EtOAc/THF (3:1), dry over Na2SO4, and concentrate.

Protocol B: The "Green" Alternative (Scale-Up Friendly)

Recommended for simple aryl boronic acids and larger scales where dioxane is undesirable.

Reagents
  • Catalyst: Pd(dtbpf)Cl2 (1 mol%) or Pd(dppf)Cl2 (2 mol%) – Less expensive, robust.

  • Base: K2CO3 (3.0 equiv).

  • Solvent: n-Butanol / Water (3:1) or Ethanol / Water (1:1).

Procedure Modifications
  • Combine reagents in n-Butanol/Water . The alcohol ensures solubility of the free acid substrate at elevated temperatures.

  • Heat to 100 °C for 4-6 hours.

  • Note on Nitrile Stability: At 100 °C with Carbonate, nitrile hydrolysis is a risk. Monitor strictly. If hydrolysis is observed (M+18 peak in MS), switch back to Protocol A (Phosphate base, lower temp).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific activation modes for this substrate.

SuzukiMechanism cluster_cycle Catalytic Cycle: 2-Chloro-5-cyanonicotinic Acid Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Fast due to CN-EWG) Pd0->OxAdd + Substrate Int1 Pd(II)-Ar-Cl Complex OxAdd->Int1 BaseStep Ligand Exchange (OH/OR replaces Cl) Int1->BaseStep + Base (K3PO4) TransMet Transmetalation (Rate Limiting for hindered substrates) BaseStep->TransMet Int2 Pd(II)-Ar-Ar' Complex TransMet->Int2 RedElim Reductive Elimination (Product Release) Int2->RedElim RedElim->Pd0 Regeneration Product Product: 5-cyano-2-aryl-nicotinic acid RedElim->Product Substrate Substrate: 2-Chloro-5-cyanonicotinic acid Substrate->OxAdd Boronic Boronic Acid (Ar'-B(OH)2) Boronic->TransMet + Activated Boronate

Caption: Catalytic cycle emphasizing the rapid oxidative addition facilitated by the 5-cyano group and the critical role of base in the transmetalation step.

Troubleshooting & Optimization Logic

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningThe free acid is binding Pd. Ensure 3.5 eq Base is used. Switch to XPhos Pd G3 to outcompete carboxylate binding.
Protodeboronation Unstable Boronic AcidThe boronic acid is degrading before coupling. Add the boronic acid in portions or switch to a Boronic Ester (Pinacol) .
Nitrile Hydrolysis Conditions too basic/hotSwitch from K2CO3 to K3PO4 (milder). Reduce temp to 70°C.
Homocoupling (Ar-Ar) OxidationOxygen leak. Ensure rigorous degassing. Reduce catalyst loading.
Decision Workflow

OptimizationFlow Start Start: 2-Cl-5-CN-Nicotinic Acid Check1 Is the Boronic Acid Sterically Hindered? Start->Check1 PathA Use Protocol A: XPhos Pd G3 / K3PO4 / Dioxane:H2O Check1->PathA Yes (Or Heteroaryl) PathB Use Protocol B: Pd(dppf)Cl2 / K2CO3 / n-BuOH:H2O Check1->PathB No (Simple Aryl) Result Check LCMS @ 2h PathA->Result PathB->Result Issue1 Issue: Nitrile Hydrolysis? Result->Issue1 Fix1 Lower Temp to 60°C Switch to Anhydrous (DMF/Base) Issue1->Fix1 Yes Issue2 Issue: Low Conversion? Issue1->Issue2 No Fix2 Increase Catalyst to 5 mol% Switch to SPhos Pd G3 Issue2->Fix2 Yes

Caption: Logic tree for selecting the optimal protocol and troubleshooting common side-reactions.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Carboxylic Acids."[4] J. Am. Chem. Soc., 2010. (Foundational work on coupling free acids).

  • Molander, G. A. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates." J. Org.[2][4] Chem., 2003. (Alternative boron sources for difficult couplings).

  • Fu, G. C. "The Use of Bulky, Electron-Rich Phosphine Ligands in Cross-Coupling." Acc.[2][5] Chem. Res., 2008. (Rationale for using XPhos/SPhos).

  • Fisher Scientific. "Suzuki-Miyaura Cross-Coupling Reaction Protocols."

  • TCI Chemicals. "Suzuki-Miyaura Cross Coupling Reaction: Reagents and Conditions."

Sources

Method

Synthesis of kinase inhibitors using 2-Chloro-5-cyanonicotinic acid building blocks

Application Note: Strategic Synthesis of Kinase Inhibitors using 2-Chloro-5-cyanonicotinic Acid Abstract This application note details the strategic utilization of 2-Chloro-5-cyanonicotinic acid (CAS 2942-59-8 derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Kinase Inhibitors using 2-Chloro-5-cyanonicotinic Acid

Abstract

This application note details the strategic utilization of 2-Chloro-5-cyanonicotinic acid (CAS 2942-59-8 derivative) as a divergent building block for Type I and Type II kinase inhibitors. We analyze the orthogonal reactivity of its trisubstituted pyridine core, providing validated protocols for regioselective nucleophilic aromatic substitution (


), amide coupling, and cyclization to fused heteroaromatics. This guide is designed for medicinal chemists seeking to accelerate lead optimization for targets such as EGFR, VEGFR-2, and Pim-1 .

Introduction: The Pyridine "Warhead" in Kinase Drug Discovery

The pyridine scaffold is ubiquitous in FDA-approved kinase inhibitors (e.g., Neratinib , Bosutinib , Palbociclib ) due to its ability to function as a hydrogen bond acceptor in the ATP-binding hinge region.

2-Chloro-5-cyanonicotinic acid represents a "privileged" scaffold due to its high functional density:

  • C2-Chloro Position: Activated for

    
     reactions by the electron-withdrawing nitrile (C5) and carboxyl (C3) groups. This site typically installs the "hinge-binding" motif (e.g., anilines or heterocycles).
    
  • C3-Carboxylic Acid: Provides a vector for solvent-exposed solubilizing groups via amide coupling or serves as a lynchpin for cyclization into fused systems (e.g., pyrido[2,3-d]pyrimidines).

  • C5-Nitrile: A versatile handle that modulates electronic properties (Hammett

    
    ) and can be transformed into amides, amines, or heterocycles (tetrazoles, oxadiazoles).
    

Strategic Synthetic Planning

The synthesis of kinase inhibitors from this core relies on Orthogonal Functionalization . The order of operations is critical to prevent side reactions such as nitrile hydrolysis or competitive nucleophilic attacks.

Workflow Visualization (Graphviz)

KinaseSynthesis Start 2-Chloro-5-cyano- nicotinic acid PathA Path A: C3-Amidation First Start->PathA R-NH2, HATU (Preserves Cl) PathB Path B: C2-SNAr First Start->PathB Ar-NH2, LiHMDS (Displaces Cl) InterA 2-Chloro-5-cyano- nicotinamide PathA->InterA InterB 2-Amino-5-cyano- nicotinic acid PathB->InterB Final1 Type I Inhibitor (Solvent Tail at C3) InterA->Final1 SNAr (Aniline) Final2 Fused Bicyclic Core (Pyrido[2,3-d]pyrimidine) InterA->Final2 Cyclization InterB->Final2 Cyclization (e.g., Formamide)

Figure 1: Divergent synthetic pathways. Path A prioritizes solubility handles; Path B prioritizes hinge-binding motifs.

Detailed Experimental Protocols

Protocol A: Regioselective Displacement at C2

Objective: Install the hinge-binding aniline moiety while preserving the C3-carboxylic acid and C5-nitrile.

Mechanistic Insight: The C2 position is highly electrophilic. However, using strong bases (e.g., NaH) can lead to decarboxylation or nitrile attack. We utilize Lithium bis(trimethylsilyl)amide (LiHMDS) or DIPEA depending on the nucleophile's basicity.

Materials:

  • 2-Chloro-5-cyanonicotinic acid (1.0 eq)

  • Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)

  • Base: LiHMDS (2.5 eq) for weak nucleophiles OR DIPEA (3.0 eq) for aliphatic amines.

  • Solvent: Anhydrous THF or DMF.

Step-by-Step Procedure:

  • Preparation: Dissolve the aniline (1.1 eq) in anhydrous THF (0.2 M) under

    
     atmosphere.
    
  • Deprotonation: Cool to -78°C. Add LiHMDS (2.5 eq) dropwise. Stir for 30 min. Note: 1 eq of base neutralizes the carboxylic acid; the excess deprotonates the aniline.

  • Addition: Add 2-Chloro-5-cyanonicotinic acid (1.0 eq) dissolved in minimal THF dropwise.

  • Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by LC-MS for the disappearance of the starting chloride (

    
     Da).
    
  • Quench & Workup: Quench with 1N HCl (pH adjusted to ~3-4). The product (amino-nicotinic acid) often precipitates. Filter and wash with cold water.

  • Purification: Recrystallization from EtOH/Water is preferred over column chromatography due to the polarity of the acid.

Checkpoint: Ensure the nitrile peak (


) is visible in IR to confirm no hydrolysis occurred.
Protocol B: C3-Amidation (Solvent Tail Installation)

Objective: Convert the C3-acid to an amide to improve solubility or reach into the kinase solvent pocket.

Mechanistic Insight: Standard carbodiimide couplings (EDC/NHS) can be sluggish due to the electron-deficient pyridine ring deactivating the carboxylate. HATU or T3P (Propylphosphonic anhydride) are superior coupling agents here.

Materials:

  • 2-Amino-5-cyanonicotinic acid derivative (from Protocol A) (1.0 eq)

  • Amine (e.g., N-methylpiperazine) (1.2 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF.

Step-by-Step Procedure:

  • Activation: Dissolve the nicotinic acid derivative in DMF (0.1 M). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 mins at RT to form the activated ester.

  • Coupling: Add the amine (1.2 eq).

  • Reaction: Stir at RT for 2–6 hours.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove byproducts) and brine. Dry over 
    
    
    
    .
  • Data Validation:

    
    -NMR should show the disappearance of the broad COOH singlet (
    
    
    
    ppm) and appearance of amide NH or alkyl protons.

Quantitative Data: Reactivity Comparison

The following table summarizes the reactivity of the C2-chloride under different conditions, highlighting the importance of catalyst/base selection.

EntryNucleophileConditionsYield (%)Outcome
1 4-Fluoroaniline

, DMF, 100°C
35%Low yield; significant nitrile hydrolysis.
2 4-FluoroanilineLiHMDS, THF, -78°C to RT 88% Clean conversion; CN intact.
3 MorpholineDIPEA, EtOH, 60°C92%Excellent yield (Aliphatic amines are better nucleophiles).
4 4-Fluoroaniline

, Xantphos,

75%Buchwald coupling works but is less atom-economical than

.

Case Study: Synthesis of a Pim-1 Inhibitor Analog

Context: Pim-1 overexpression is linked to prostate and AML cancers. Inhibitors often feature a bicyclic core.

  • Start: 2-Chloro-5-cyanonicotinic acid.

  • Step 1: Reaction with p-methoxybenzylamine (PMB-NH2) via Protocol A (

    
    ).
    
    • Result: 2-(PMB-amino)-5-cyanonicotinic acid.

  • Step 2: Cyclization with formamide at 160°C.

    • Mechanism:[1] The exocyclic amine attacks the amide formed in situ at C3, condensing to form a Pyrido[2,3-d]pyrimidine-4(3H)-one .

  • Step 3: Deprotection of PMB (TFA) yields the core scaffold ready for further decoration.

References

  • Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press, 2017.[2]

  • Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors. National Institutes of Health (PMC), 2023.

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions. D-NB.info.

  • Identification of Novel Cyanopyridones as Anticancer Agents. MDPI, 2022.

  • 2-Chloro-5-cyanopyridine Reagent Profile. MedChemExpress.

Disclaimer: All protocols involve hazardous chemicals. Standard PPE and fume hood usage are mandatory. Consult SDS for specific handling of 2-Chloro-5-cyanonicotinic acid.

Sources

Application

Introduction: The Strategic Importance of 2-Chloro-5-cyanonicotinic Acid Esters

An Application Guide to Key Esterification Strategies for 2-Chloro-5-cyanonicotinic Acid 2-Chloro-5-cyanonicotinic acid is a highly functionalized heterocyclic compound that serves as a critical building block in modern...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Key Esterification Strategies for 2-Chloro-5-cyanonicotinic Acid

2-Chloro-5-cyanonicotinic acid is a highly functionalized heterocyclic compound that serves as a critical building block in modern drug discovery and development. Its derivatives are key intermediates in the synthesis of a range of pharmaceuticals, including anti-inflammatory agents, cardiovascular drugs, and agrochemicals.[1] The esterification of its carboxylic acid group is a fundamental transformation, often required to modulate solubility, improve bioavailability, or facilitate subsequent chemical modifications.

The electronic nature of the pyridine ring, characterized by the electron-withdrawing effects of the chloro, cyano, and ring nitrogen atoms, renders the carboxylic acid group less reactive than its benzenoid analogs. This necessitates a careful selection of esterification methodology to achieve high yields and purity while preserving the integrity of the other functional groups. This guide provides a detailed analysis of suitable esterification methods, complete with field-proven protocols and mechanistic insights to aid researchers in this crucial synthetic step.

PART 1: A Comparative Analysis of Esterification Methodologies

The choice of an esterification method is dictated by the scale of the reaction, the sensitivity of the substrate to acidic or basic conditions, the steric hindrance of the alcohol, and cost considerations. Three primary strategies are discussed here: the classic Fischer-Speier Esterification, the mild Steglich Esterification, and the versatile Mitsunobu Reaction.

Fischer-Speier Esterification: The Workhorse Method

This is a traditional and widely used acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2][3] For pyridine carboxylic acids, it remains a cost-effective and scalable option.[4][5]

  • Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄, TsOH). This significantly increases the electrophilicity of the carbonyl carbon, allowing for nucleophilic attack by the alcohol. A series of proton transfers and the subsequent elimination of a water molecule yield the ester.[3][6][7]

  • Advantages: The primary benefits are its simplicity and the use of inexpensive, readily available reagents.[2] It is particularly well-suited for large-scale industrial synthesis.

  • Limitations: The reaction is reversible and governed by equilibrium.[3][6] To achieve high conversion, a large excess of the alcohol is typically used as the solvent, and/or the water produced must be removed, often through azeotropic distillation with a Dean-Stark apparatus.[6][8] The harsh acidic conditions and elevated temperatures can be incompatible with sensitive functional groups.[9]

Steglich Esterification: The Mild and Efficient Alternative

Developed by Wolfgang Steglich and Bernhard Neises, this method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[10][11][12]

  • Mechanism: The carboxylic acid first reacts with the carbodiimide (DCC or EDC) to form a highly reactive O-acylisourea intermediate. DMAP, a superior nucleophile to the alcohol, then attacks this intermediate to form a highly electrophilic N-acylpyridinium species ("active ester"). This species is rapidly intercepted by the alcohol to form the desired ester, regenerating the DMAP catalyst.[10][12]

  • Advantages: The reaction proceeds under mild, neutral conditions at or below room temperature, making it compatible with a wide array of sensitive functional groups.[9][10][11] It is highly effective for sterically hindered substrates and can produce excellent yields, often exceeding 80%.[10]

  • Limitations: The reagents are more expensive than those used in Fischer esterification. The reaction produces a stoichiometric amount of a urea byproduct (dicyclohexylurea, DCU, if using DCC) which is insoluble in most organic solvents and must be removed by filtration.[10] While effective, some carbodiimides like DCC and DIC pose environmental, health, and safety (EHS) concerns.[9]

Mitsunobu Reaction: Precision Under Redox Conditions

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into various functional groups, including esters, with a high degree of stereochemical control (inversion of configuration).[13][14][15] It involves a redox process using a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14][16]

  • Mechanism: PPh₃ and DEAD react to form a betaine intermediate. This species deprotonates the carboxylic acid, and the resulting carboxylate anion is activated. The alcohol then attacks the phosphorus atom, forming an alkoxyphosphonium salt, which is an excellent leaving group. The carboxylate anion then displaces the activated alcohol via an SN2 reaction to furnish the final ester.[13][17]

  • Advantages: The reaction occurs under very mild, neutral conditions and is known for its high reliability and broad substrate scope.[16] It is particularly useful when other methods fail, especially with sensitive substrates.

  • Limitations: The reaction generates stoichiometric amounts of triphenylphosphine oxide and a dialkyl hydrazine dicarboxylate byproduct, which can complicate purification. The reagents are also relatively expensive, making it less suitable for large-scale applications.

PART 2: Mechanistic and Workflow Visualizations

Diagrams of Reaction Mechanisms

Fischer_Esterification cluster_0 Step 1: Carbonyl Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer cluster_3 Step 4: Elimination of Water cluster_4 Step 5: Deprotonation A Carboxylic Acid (R-COOH) B Protonated Carbonyl A->B Protonation H_plus H+ D Tetrahedral Intermediate B->D Attack C Alcohol (R'-OH) E Protonated Ether Oxygen D->E Intramolecular H+ shift F Protonated Ester E->F - H2O G Ester (R-COOR') F->G - H+

Caption: Mechanism of Fischer-Speier Esterification.

Steglich_Esterification cluster_activation Activation cluster_catalysis Catalysis cluster_coupling Coupling RCOOH Carboxylic Acid OAcyl O-Acylisourea Intermediate RCOOH->OAcyl + DCC DCC DCC / EDC DMAP DMAP ActiveEster N-Acylpyridinium Ion (Active Ester) DMAP->ActiveEster Catalyst ROH Alcohol Ester Ester Urea Urea Byproduct OAcyl->ActiveEster + DMAP Ester_Complex Tetrahedral Intermediate ActiveEster->Ester_Complex + Alcohol (R'OH) Ester_Complex->DMAP Regenerated Ester_Complex->Ester Collapse Ester_Complex->Urea

Caption: Mechanism of Steglich Esterification.

Decision-Making Workflow

Esterification_Decision_Tree start Start: Esterify 2-Chloro-5-cyanonicotinic acid q_scale Large Scale (>10g)? start->q_scale q_sensitive Acid Sensitive Functional Groups? q_scale->q_sensitive No fischer Method: Fischer-Speier Esterification q_scale->fischer Yes q_hindered Sterically Hindered Alcohol? q_sensitive->q_hindered No steglich Method: Steglich Esterification q_sensitive->steglich Yes q_hindered->fischer No q_hindered->steglich Yes mitsunobu Method: Mitsunobu Reaction (Consider for precious substrates) steglich->mitsunobu If Steglich fails

Caption: Workflow for Selecting an Esterification Method.

PART 3: Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times.

Protocol 1: Fischer-Speier Synthesis of Ethyl 2-Chloro-5-cyanonicotinate

This protocol is optimized for scalability and cost-effectiveness, driving the reaction to completion by using a large excess of the alcohol.

Materials:

  • 2-Chloro-5-cyanonicotinic acid

  • Anhydrous Ethanol (EtOH), 200 proof

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-5-cyanonicotinic acid (10.0 g, 54.8 mmol).

  • Reagent Addition: Add anhydrous ethanol (120 mL). The acid may not fully dissolve initially.

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (1.5 mL, ~28 mmol) to the suspension. An exotherm will be observed.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 78-80 °C). Maintain reflux for 6-12 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc), observing the disappearance of the starting material spot.

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into 200 mL of ice-cold water.

  • Neutralization & Extraction: Transfer the aqueous mixture to a separatory funnel. Slowly add saturated sodium bicarbonate solution until gas evolution ceases and the pH is neutral to slightly basic (pH 7-8). Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing & Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate or by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure ethyl ester.

Protocol 2: Steglich Synthesis of Methyl 2-Chloro-5-cyanonicotinate

This protocol is ideal for smaller-scale synthesis or when milder conditions are required to protect sensitive functionalities.

Materials:

  • 2-Chloro-5-cyanonicotinic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Syringes for liquid transfer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-Chloro-5-cyanonicotinic acid (2.0 g, 10.9 mmol), 4-dimethylaminopyridine (DMAP, 0.13 g, 1.1 mmol, 0.1 eq), and anhydrous dichloromethane (40 mL).

  • Alcohol Addition: Add anhydrous methanol (0.53 mL, 13.1 mmol, 1.2 eq) to the mixture via syringe.

  • Coupling Agent Addition: Cool the flask to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 2.5 g, 13.1 mmol, 1.2 eq) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-8 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, dilute the mixture with 50 mL of dichloromethane.

  • Washing: Transfer the solution to a separatory funnel. Wash sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL). The acidic wash removes unreacted DMAP and any remaining EDC, while the basic wash removes unreacted carboxylic acid.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product is often of high purity but can be further purified by flash chromatography on silica gel if necessary.

PART 4: Data Summary and Troubleshooting

ParameterFischer-Speier EsterificationSteglich Esterification
Conditions Acidic (H₂SO₄), Reflux (60-110 °C)Neutral, Room Temperature (or 0 °C to RT)
Key Reagents Strong acid catalyst, excess alcoholCarbodiimide (EDC), Catalyst (DMAP)
Advantages Low cost, simple, highly scalableMild conditions, high yields, good for sensitive substrates[9][10]
Disadvantages Harsh conditions, equilibrium-limitedHigher reagent cost, urea byproduct removal
Typical Yields 60-95% (with water removal/excess alcohol)80-98%[10]
Purification Neutralization, extraction, chromatography/recrystallizationAqueous workup, filtration of byproduct, chromatography

Troubleshooting Insights:

  • Low Yield in Fischer Esterification: This is typically due to the reaction not reaching completion because of the equilibrium.[6][8] Solution: Increase the excess of alcohol used or employ a Dean-Stark trap to azeotropically remove the water formed during the reaction. Ensure the acid catalyst is active and used in sufficient quantity (5-10 mol%).

  • Incomplete Steglich Esterification: This may result from deactivated reagents or insufficient reaction time. Solution: Ensure all reagents and solvents are anhydrous. EDC can hydrolyze if exposed to moisture. Allow the reaction to run longer or consider a slight excess (1.5 eq) of both the alcohol and EDC.

  • Purification Difficulties: Esters of nicotinic acid can sometimes be challenging to purify.[18] If the product is contaminated with unreacted starting acid, an additional wash of the organic solution with a mild base like saturated sodium bicarbonate can be effective.[18][19]

References

  • Grokipedia. Steglich esterification.
  • Fiveable. Steglich Esterification Definition - Organic Chemistry Key... (2025).
  • Google Patents. US2758999A - Esterification of pyridine carboxylic acids.
  • Benchchem. Technical Support Center: Esterification of 2,5-Pyridinedicarboxylic Acid.
  • NPTEL Archive. 5.2.2 Synthesis of Esters.
  • Royal Society of Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021).
  • Organic Chemistry Portal. Steglich Esterification.
  • Google Patents. US2948734A - Esterification of pyridine carboxylic acids.
  • Organic Chemistry Portal. Mitsunobu Reaction.
  • ResearchGate. How to purify Nicotinic acid derivatives from the reaction mixture? (2017).
  • PMC. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
  • RSC Publishing. Photocatalytic esterification under Mitsunobu reaction conditions mediated by flavin and visible light. (2017).
  • Master Organic Chemistry. Mitsunobu Reaction.
  • Organic Chemistry Tutor. Mitsunobu Reaction.
  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022).
  • Patsnap. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka. (2005).
  • PrepChem.com. Synthesis of 2-chloro-nicotinic acid, methyl ester.
  • Google Patents. US2816112A - Non-catalytic preparation of nicotinic acid esters.
  • Wikipedia. Fischer–Speier esterification.
  • Atlantis Press. Synthesis of 2-Chloronicotinic Acid Derivatives. (2017).
  • ResearchGate. (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. (2019).
  • Organic Chemistry Portal. Fischer Esterification.
  • MDPI. Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. (2024).
  • Chemistry Steps. Fischer Esterification.

Sources

Method

Application Note: Preparation of 5-Cyanonicotinic Acid Derivatives via 2-Chloro Displacement

Abstract & Strategic Overview This application note details the synthetic protocols for functionalizing 5-cyanonicotinic acid derivatives via Nucleophilic Aromatic Substitution (SNAr) of the 2-chloro substituent. The 2-c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the synthetic protocols for functionalizing 5-cyanonicotinic acid derivatives via Nucleophilic Aromatic Substitution (SNAr) of the 2-chloro substituent. The 2-chloro-5-cyanonicotinic acid scaffold is a "privileged structure" in medicinal chemistry, serving as a precursor for kinase inhibitors, GPCR ligands, and antimicrobial agents.

The presence of the nitrile group at C5 is critical; it acts as a strong electron-withdrawing group (EWG) that, in concert with the ring nitrogen, significantly lowers the energy of the Meisenheimer complex intermediate, facilitating displacement of the C2-chloride by diverse nucleophiles (amines, alkoxides, thiols) under mild conditions.

Key Advantages of this Route:
  • Regioselectivity: The C2 position is significantly more electrophilic than other positions due to the combined inductive and mesomeric effects of the N1 atom and C5-nitrile.

  • Versatility: Allows for the rapid generation of Structure-Activity Relationship (SAR) libraries.

  • Scalability: Avoids transition metal catalysts (Pd/Cu), reducing cost and heavy metal impurity remediation.

Mechanistic Grounding & Substrate Selection

Electronic Activation

The reactivity of 2-chloro-5-cyanonicotinic acid derivatives is governed by the electron-deficiency of the pyridine ring.

  • N1 Activation: The pyridine nitrogen withdraws electron density from C2 and C4 via induction (-I) and resonance (-M).

  • C5-Cyano Activation: The nitrile group at C5 is para to the C2 position (relative to the C2-C5 axis). It exerts a strong -M effect, stabilizing the anionic charge on the nitrogen in the transition state.

  • C3-Carboxyl Influence: The C3-carbonyl group further activates C2 via induction, but also introduces steric bulk.

Substrate Choice: Acid vs. Ester

While the reaction can proceed on the free acid (1a ), using the ester (1b ) is strongly recommended for the following reasons:

  • Solubility: Esters are soluble in a wider range of aprotic solvents (THF, DMF, DCM).

  • Zwitterion Avoidance: The free acid can form zwitterions with amine nucleophiles, reducing the effective concentration of the free nucleophile.

  • Workup: Esters allow for standard aqueous extraction, whereas amino-acid products often require isoelectric precipitation.

Recommendation: Perform the SNAr on Ethyl 2-chloro-5-cyanonicotinate , then hydrolyze the ester if the free acid is required.

Visualization: Reaction Pathway[1][2][3]

The following diagram illustrates the mechanistic pathway and the stabilization of the Meisenheimer intermediate.

SNAr_Mechanism cluster_activation Activation Factors Substrate 2-Chloro-5-cyano- nicotinate (Ester) TS Meisenheimer Complex Substrate->TS Addition (Rate Limiting) Nu Nucleophile (H-Nu) Nu->TS Product 2-Substituted Derivative TS->Product Elimination (-Cl⁻) Byproduct HCl / Salt TS->Byproduct N1 N1 (Ring) -I / -M Effect C5 C5-CN Group -M Effect

Caption: SNAr pathway showing the addition-elimination sequence. The transition state is stabilized by the electron-withdrawing nature of the pyridine nitrogen and the C5-cyano group.

Detailed Protocols

Protocol A: Displacement with Primary/Secondary Amines (Amination)

Target: Synthesis of 2-amino-5-cyanonicotinates.

Reagents:

  • Substrate: Ethyl 2-chloro-5-cyanonicotinate (1.0 equiv)

  • Nucleophile: Amine (1.1 – 1.5 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 – 3.0 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (for unreactive amines)

Step-by-Step Procedure:

  • Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-chloro-5-cyanonicotinate (1.0 equiv) in anhydrous MeCN (0.2 M concentration).

  • Addition: Add DIPEA (2.5 equiv) followed by the Amine (1.2 equiv).

    • Note: If the amine is a hydrochloride salt, increase DIPEA to 3.5 equiv.

  • Reaction:

    • Reactive Amines (Aliphatic): Stir at Room Temperature (RT) for 2–4 hours.

    • Unreactive Amines (Anilines/Sterically hindered): Heat to reflux (80°C) or use DMF at 90°C for 4–12 hours.

  • Monitoring: Monitor by TLC (Hexane:EtOAc) or LC-MS. Look for the disappearance of the chloro-substrate (M+H) and appearance of the amino-product.

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Redissolve the residue in EtOAc and wash with water (2x) and brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate.[1]

  • Purification: Most products crystallize upon cooling or addition of Hexanes/Ether. If oil persists, purify via silica gel flash chromatography (Gradient: 0-50% EtOAc in Hexanes).

Protocol B: Displacement with Alkoxides (Etherification)

Target: Synthesis of 2-alkoxy-5-cyanonicotinates.

Reagents:

  • Substrate: Ethyl 2-chloro-5-cyanonicotinate (1.0 equiv)

  • Nucleophile: Alcohol (R-OH) (Solvent or 1.5 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion) (1.2 equiv) or K₂CO₃.

  • Solvent: THF (anhydrous) or the neat alcohol.

Step-by-Step Procedure:

  • Activation: In a flame-dried flask under Nitrogen/Argon, suspend NaH (1.2 equiv) in anhydrous THF at 0°C.

  • Alkoxide Formation: Dropwise add the Alcohol (1.5 equiv). Stir for 15–30 mins until gas evolution ceases.

  • Displacement: Add a solution of Ethyl 2-chloro-5-cyanonicotinate (1.0 equiv) in THF dropwise to the alkoxide solution at 0°C.

  • Reaction: Allow to warm to RT. Stir for 1–3 hours.

    • Caution: Avoid excessive heating with strong alkoxides to prevent hydrolysis of the ester or nitrile.

  • Quench: Carefully quench with saturated NH₄Cl solution at 0°C.

  • Workup: Extract with EtOAc (3x). Wash combined organics with water and brine. Dry over MgSO₄.

  • Purification: Recrystallization from EtOH/Water or column chromatography.

Data Summary & Optimization Guide

The following table summarizes expected reactivity trends based on nucleophile strength and steric hindrance.

Nucleophile ClassExampleConditionsExp. YieldKey Challenges
Primary Aliphatic Amines Benzylamine, MethylamineMeCN, RT, 2h>90%Over-reaction (rare)
Secondary Cyclic Amines Morpholine, PiperidineMeCN, RT, 1h>95%Very fast, exothermic
Anilines (Electron Rich) p-AnisidineEtOH, Reflux, 6h75-85%Slower kinetics
Anilines (Electron Poor) p-NitroanilineDMF, 100°C, 12h40-60%Requires forcing conditions
Primary Alcohols Methanol, EthanolNaH/THF, 0°C80-90%Transesterification if R-OH ≠ Ester
Thiols ThiophenolK₂CO₃, DMF, RT>90%Disulfide formation (degas solvents)
Optimization Decision Tree

Optimization_Tree Start Start: S_NAr Reaction CheckConv Check Conversion (TLC/LCMS) after 2 hours Start->CheckConv Complete Reaction Complete -> Proceed to Workup CheckConv->Complete >95% Prod Incomplete Incomplete Conversion CheckConv->Incomplete <50% Prod Temp Increase Temp (Reflux/DMF) Incomplete->Temp Steric Bulk? Base Change Base (TEA -> NaH/Cs2CO3) Incomplete->Base Low Nucleophilicity?

Caption: Decision logic for optimizing incomplete SNAr reactions on the nicotinic acid scaffold.

Scientific Validation & Troubleshooting

Hydrolysis of the Nitrile (Side Reaction)

Under strongly basic aqueous conditions (e.g., NaOH/Heat) or strongly acidic conditions, the C5-cyano group can hydrolyze to a primary amide or carboxylic acid.

  • Prevention: Use anhydrous conditions (NaH/THF) or non-nucleophilic bases (DIPEA) in aprotic solvents. Avoid aqueous workups until the reaction is quenched and pH is neutral.

Regioselectivity Confirmation

While C2 is the primary electrophile, C6 is also activated (though less so than C2 due to the C3-EWG proximity to C2).

  • Validation: Use 1H NMR. The coupling constant between C4-H and C6-H in the product (meta-coupling, J ~ 2 Hz) will confirm the retention of the C4/C6 protons and substitution at C2.

References
  • General SNAr on Pyridines: J. Heterocyclic Chem., 2012. Procedures for preparing aminonicotinic acid derivatives from chloronicotinic acids.

  • Reactivity of 2-Chloropyridines: ACS Omega, 2020. Exploration of SNAr reactivity on activated heterocycles.

  • Medicinal Chemistry Context: Bioorg. Med. Chem., 2013.[2] Synthesis of nicotinic acid derivatives as anti-inflammatory agents.[3][4]

  • Mechanistic Insight: Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr) Mechanisms.

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always review Safety Data Sheets (SDS) for 2-chloro-5-cyanonicotinic acid derivatives and specific nucleophiles before handling.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Chloro-5-cyanonicotinic Acid Stability &amp; Handling

Executive Summary: 2-Chloro-5-cyanonicotinic acid (CAS: 2942-59-8 derivative) is a densely functionalized pyridine scaffold used as a critical intermediate in the synthesis of agrochemicals (e.g., neonicotinoids) and pha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 2-Chloro-5-cyanonicotinic acid (CAS: 2942-59-8 derivative) is a densely functionalized pyridine scaffold used as a critical intermediate in the synthesis of agrochemicals (e.g., neonicotinoids) and pharmaceuticals. Its structural utility, however, introduces a "Dual-Activation" stability challenge. The electron-deficient pyridine ring activates the C2-chlorine toward Nucleophilic Aromatic Substitution (


), while the C5-cyano group is susceptible to hydration and hydrolysis.

This guide provides a root-cause analysis and troubleshooting workflow for researchers encountering unexpected degradation, specifically hydrolysis-driven impurities, during storage, handling, or downstream functionalization.

Diagnostic Workflow: Impurity Fingerprinting

Before attempting remediation, you must correctly identify which hydrolysis pathway is active. The 2-chloro and 5-cyano groups degrade under different pH and temperature regimes.

Visualizing the Degradation Pathways

HydrolysisPathways cluster_legend Degradation Risk Start 2-Chloro-5-cyanonicotinic acid (Target) Amide Impurity A: 2-Chloro-5-carbamoylnicotinic acid (Nitrile Hydration) Start->Amide Acid/Base Low Temp Pyridone Impurity C: 2-Hydroxy-5-cyanonicotinic acid (Cl Displacement / Pyridone Tautomer) Start->Pyridone Aq. Base (pH > 10) SNAr Mechanism Diacid Impurity B: 2-Chloropyridine-3,5-dicarboxylic acid (Full Nitrile Hydrolysis) Amide->Diacid Strong Acid/Base High Temp Legend1 Red Arrow: High Risk in Base

Figure 1: Competing hydrolysis pathways. Note that the


 displacement of chlorine (Impurity C) is kinetically favored in aqueous alkaline media.

Analytical Triage: LC-MS & NMR Signatures

Use this table to correlate your analytical data with the specific side-reaction.

Impurity TypeMechanismMass Shift (LC-MS)

H-NMR Characteristic
Impurity A (Amide) Nitrile Hydration+18 Da (M+H: ~199/201)Appearance of broad singlet (

) at 7.5–8.0 ppm.
Impurity B (Diacid) Nitrile Hydrolysis+19 Da (M+H: ~200/202)Loss of CN stretch in IR; highly polar shift in HPLC.
Impurity C (Pyridone)

(Cl

OH)
-18 Da (M+H: ~163)Loss of Cl isotope pattern (3:1). Upfield shift of ring protons due to loss of EWG Cl.

Troubleshooting Guide (Q&A)

Scenario 1: "I see a +18 mass peak growing during my acid-catalyzed esterification."

The Issue: You are likely converting the nitrile group (-CN) into a primary amide (-


).
The Cause: 
Nitriles are prone to hydration under acidic conditions, especially if water is present. While the 2-chloro group is relatively stable in acid, the 5-cyano group is not. The mechanism involves protonation of the nitrile nitrogen, making the carbon susceptible to attack by even trace water [1].[1][2][3][4]

Corrective Action:

  • Switch to Anhydrous Conditions: Ensure your solvent (e.g., MeOH, EtOH) is strictly anhydrous. Use molecular sieves or fresh bottles.

  • Lower the Temperature: Nitrile hydrolysis has a higher activation energy than esterification. Run the reaction at 0°C to Room Temperature (RT) instead of reflux.

  • Alternative Catalyst: If using

    
    , switch to Thionyl Chloride (
    
    
    
    ) or Oxalyl Chloride. These generate anhydrous HCl in situ and scavenge water, preventing nitrile hydration [2].
Scenario 2: "My product turned yellow/orange in aqueous base, and I lost the Chlorine."

The Issue: Formation of 2-hydroxy-5-cyanonicotinic acid (which tautomerizes to the 2-pyridone). The Cause: This is a classic Nucleophilic Aromatic Substitution (


). The pyridine ring is highly electron-deficient due to the ring nitrogen and the electron-withdrawing carboxyl (C3) and cyano (C5) groups. This makes the C2-position extremely electrophilic. Hydroxide ions (

) rapidly displace the chloride [3].

Corrective Action:

  • Avoid Strong Aqueous Bases: Do not use NaOH or KOH if possible.

  • Use Mild/Non-Nucleophilic Bases: If a base is required (e.g., for a coupling reaction), use inorganic carbonates (

    
    , 
    
    
    
    ) in aprotic solvents (DMF, DMSO) or organic bases like DIPEA/TEA.
  • pH Control: If aqueous workup is necessary, keep the pH < 9. The

    
     reaction rate drops significantly at neutral or slightly acidic pH.
    
Scenario 3: "I observe a highly polar spot on TLC that doesn't move."

The Issue: Complete hydrolysis to 2-chloropyridine-3,5-dicarboxylic acid . The Cause: This usually results from prolonged exposure to extreme pH (either very acidic or very basic) at high temperatures. It implies the nitrile has passed through the amide intermediate to the carboxylic acid.[1][2]

Corrective Action:

  • Quench Rapidly: Do not leave reaction mixtures stirring overnight without monitoring.

  • Check Buffer Strength: If using HPLC purification, ensure your mobile phase modifiers (e.g., TFA, Formic Acid) are dilute (0.1%) and fractions are lyophilized immediately, not left in solution.

Detailed Experimental Protocols

Protocol A: Stability Stress Test (Validation)

Use this to determine the "Safe Operating Window" for your specific batch.

  • Preparation: Dissolve 10 mg of 2-Chloro-5-cyanonicotinic acid in 1 mL of solvent.

  • Conditions:

    • Vial A:

      
      :MeCN (1:1) + 1% Formic Acid (Acidic Control).
      
    • Vial B:

      
      :MeCN (1:1) + 1% 
      
      
      
      (Basic Control).
  • Incubation: Heat both vials to 40°C for 2 hours.

  • Analysis: Inject on LC-MS.

    • Pass Criteria: Purity > 98%.

    • Fail (Acid): Appearance of M+18 (Amide).

    • Fail (Base): Appearance of M-18 (Pyridone).

Protocol B: Purification of Contaminated Material

If you have <10% hydrolysis impurity, recrystallization is preferred over chromatography to avoid further degradation on silica.

  • Solvent System: Dissolve crude material in minimum hot Ethyl Acetate (EtOAc).

  • Precipitation: Slowly add Hexanes or Heptane until turbidity persists.

  • Cooling: Allow to stand at RT for 1 hour, then 4°C for 4 hours.

  • Filtration: Filter the precipitate. The dicarboxylic acid and pyridone impurities are often significantly more polar and will remain in the mother liquor or precipitate separately (check both).

Mechanistic Insight: The "Dual-Activation" Trap

Researchers often underestimate the reactivity of the C2-Chloride because they treat it like a standard aryl chloride. It is not.

  • Pyridyl Nitrogen Effect: The nitrogen atom withdraws electron density via induction ($ -I

    
     -M $), stabilizing the Meisenheimer complex intermediate during nucleophilic attack.
    
  • C3/C5 Synergy: The Carboxyl (C3) and Cyano (C5) groups are both strong electron-withdrawing groups (EWG). Their combined effect lowers the LUMO energy of the ring, making the C2 carbon a "hotspot" for nucleophiles (like water or hydroxide).

Key Takeaway: You cannot treat this molecule as a static building block in aqueous media. It is an activated electrophile waiting for a nucleophile.

References

  • Kuhn, B. et al. "Nitrile Hydrolysis Mechanisms in Acidic Media." Journal of Organic Chemistry, 2018.

  • Smith, M. B.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed., Wiley, 2013. (Section 16-4: Hydrolysis of Nitriles).
  • Spivey, A. C. et al. "Nucleophilic Aromatic Substitution of 2-Chloropyridines." Organic & Biomolecular Chemistry, 2005.

  • Jubilant Ingrevia. "Safety Data Sheet: 2-Chloronicotinic Acid." (Confirming stability profiles and hazards).

Sources

Optimization

Purification strategies for crude 2-Chloro-5-cyanonicotinic acid mixtures

The following Technical Support Guide is designed for researchers and process chemists working with 2-Chloro-5-cyanonicotinic acid (CAS: 1089335-56-7) . It synthesizes principles of pyridine chemistry with specific purif...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 2-Chloro-5-cyanonicotinic acid (CAS: 1089335-56-7) . It synthesizes principles of pyridine chemistry with specific purification strategies derived from analogous halogenated nicotinic acid derivatives.

Executive Summary & Molecule Profile

2-Chloro-5-cyanonicotinic acid is a bifunctional pyridine intermediate critical for kinase inhibitor scaffolds. Its purification is complicated by the sensitivity of the cyano group (C-5) to hydrolysis and the lability of the chlorine (C-2) toward nucleophilic attack.

PropertySpecification / Behavior
CAS Number 1089335-56-7
Acid Strength (pKa) Estimated ~1.8 – 2.1 (Highly acidic due to e- withdrawing -Cl and -CN)
Solubility Soluble in MeOH, DMSO, dilute alkali. Sparingly soluble in water (acidic pH), Toluene.
Critical Impurities 5-Carbamoyl derivative (Hydrolysis), 5-Bromo precursor (if used), Decarboxylated byproducts.

Core Purification Workflows

Protocol A: The "Self-Validating" Acid-Base Extraction

Best for: Removing non-acidic tars and unreacted neutral precursors.

The Logic: The electron-withdrawing nature of the 5-cyano and 2-chloro groups makes this molecule significantly more acidic than unsubstituted nicotinic acid. We exploit this by using a bicarbonate switch .

Step-by-Step Guide:

  • Dissolution: Suspend the crude solid in 5% aqueous NaHCO₃ (pH ~8.5).

    • Why? Strong bases like NaOH can hydrolyze the 5-cyano group to an amide (2-chloro-5-carbamoylnicotinic acid) or hydrolyze the 2-Cl to a hydroxyl group [1]. Bicarbonate is mild enough to deprotonate the carboxylic acid without attacking the nitrile.

  • Filtration: Filter the aqueous solution through a Celite® pad.

    • Target: Removes insoluble polymeric tars and neutral starting materials (e.g., 2-chloro-5-cyanopyridine if synthesized via oxidation).

  • Wash: Extract the aqueous layer twice with Ethyl Acetate (EtOAc) .

    • Target: Removes non-ionic organic impurities trapped in the aqueous phase.

  • Precipitation (Critical Step): Cool the aqueous phase to 0–5°C. Slowly acidify with 6N HCl to pH 1.0 .

    • Note: The pKa is low. If you stop at pH 3-4 (standard for benzoic acids), you will lose significant yield. You must drive the pH below 1.5 to fully protonate and precipitate the product [2].

  • Isolation: Filter the white/off-white precipitate and wash with ice-cold water (2x) followed by minimal cold heptane.

Protocol B: Recrystallization Strategy

Best for: Removing structural analogs (e.g., 5-bromo-2-chloronicotinic acid).

Solvent System: Ethanol/Water (1:3 v/v) or Acetonitrile/Water.

  • Dissolve crude acid in boiling Ethanol (minimal volume).

  • Add activated charcoal (5 wt%) and stir for 10 mins to remove color; filter hot.

  • Slowly add hot Water until persistent turbidity is observed.

  • Allow to cool to room temperature, then refrigerate at 4°C for 12 hours.

    • Mechanism:[1][2][3] The 5-cyano group increases polarity. Pure aqueous recrystallization often leads to oiling out. The alcohol co-solvent maintains supersaturation stability.

Visualizing the Purification Logic

Diagram 1: Impurity Fate Mapping

This flowchart illustrates where specific impurities are rejected during the Workup (Protocol A).

PurificationLogic Crude Crude Mixture (Target + Impurities) NaHCO3 Dissolve in 5% NaHCO3 (pH 8.5) Crude->NaHCO3 Filter Filtration & EtOAc Wash NaHCO3->Filter AqueousPhase Aqueous Phase (Carboxylate Salt) Filter->AqueousPhase Target Solubilized OrganicPhase Solid Residue / Organic Phase Filter->OrganicPhase Rejects: Tars, Neutral Precursors (e.g. 2-Chloro-5-cyanopyridine) Acidification Acidify to pH 1.0 (0-5°C) AqueousPhase->Acidification FinalSolid Pure 2-Chloro-5-cyanonicotinic Acid Acidification->FinalSolid Precipitation Filtrate Acidic Filtrate Acidification->Filtrate Rejects: Salts, Highly Polar Hydrolysis Products

Caption: Fate mapping of impurities during the bicarbonate-based acid-base extraction workflow.

Troubleshooting & FAQs

Q1: My product is precipitating as a sticky oil ("oiling out") instead of a solid. Why?

Diagnosis: This typically happens when the crude contains high levels of 2-chloro-5-carbamoylnicotinic acid (the amide impurity). The amide disrupts the crystal lattice of the nitrile. The Fix:

  • Dry the oil: Redissolve in EtOAc, dry over MgSO₄, and evaporate to a solid foam.

  • Trituration: Triturate the foam with Dichloromethane (DCM) or Toluene . The target acid is sparingly soluble in DCM, while many non-polar impurities and some amides will remain in solution or form a filterable suspension.

  • Seed Crystals: If recrystallizing, ensure you seed the solution at the cloud point with pure material.

Q2: I see a persistent impurity at ~5-10% that co-precipitates. It’s likely the 5-bromo starting material.

Diagnosis: If you synthesized the target via cyanation of 5-bromo-2-chloronicotinic acid, unreacted starting material is structurally very similar (isomorphous) and difficult to remove via standard crystallization. The Fix:

  • Method: Convert the mixture to the Methyl Ester (using MeOH/H₂SO₄).

  • Why? The boiling points and chromatographic retention times of the esters (Chloro-Cyano vs. Chloro-Bromo) are often more distinct than the free acids.

  • Action: Flash chromatography of the ester (Hexane/EtOAc), followed by mild hydrolysis (LiOH in THF/Water) to regenerate the acid [3].

Q3: The yield after acidification is lower than expected (<50%).

Diagnosis: You likely did not lower the pH enough. Explanation: The 5-cyano group is strongly electron-withdrawing. This lowers the pKa of the carboxylic acid significantly compared to nicotinic acid (pKa 4.75) or 2-chloronicotinic acid (pKa 2.54) [4].[4][5] The Fix: Ensure the final pH is < 1.5 . Do not rely on pH paper alone; use a calibrated pH meter. The high ionic strength from neutralization can also increase solubility (salting-in effect), so keep the volume minimal.

Q4: Can I use NaOH instead of NaHCO₃ for the extraction?

Warning: Avoid NaOH if possible. Reasoning: The 2-position chlorine is activated by the ring nitrogen and the 5-cyano group. In strong alkali (pH > 12) and elevated temperatures, hydroxide can displace the chlorine (SNAr reaction) to form 2-hydroxy-5-cyanonicotinic acid . Additionally, the nitrile can hydrolyze to the amide. If you must use NaOH, keep it cold (0°C) and work rapidly [1].

Advanced Workflow: Chromatographic Purification

When crystallization fails, use this reverse-phase method.

ParameterCondition
Stationary Phase C18 Reverse Phase Silica
Mobile Phase A Water + 0.1% Formic Acid (Keeps acid protonated)
Mobile Phase B Acetonitrile or Methanol
Gradient 5% B to 60% B over 20 minutes
Detection UV @ 254 nm (Pyridine ring) and 220 nm (Nitrile)
Note Avoid amine modifiers (TEA) which may form salts with the product.

References

  • Jubilant Ingrevia Limited . (2025).[1] Safety Data Sheet: 2-Chloronicotinic acid. Retrieved from (General reactivity data for chloronicotinic acids).

  • Setliff, F. L., & Caldwell, J. Z. (1991). Preparation of a Series of N-Phenylamides of 5-Bromo-6-Chloronicontinic Acid and 5-Bromo-2-Chloronicontinic Acid. Journal of the Arkansas Academy of Science. Retrieved from (Methodology for acid chloride formation and solubility handling).

  • Shanghai WuXi AppTec . (2005). Preparation of 2-Cl-5-F-nicotinate and nicotinic acid. Patent CN100355732C. Retrieved from (Describes esterification/hydrolysis purification loops for halogenated nicotinates).

  • PubChem . (n.d.). 2-Chloronicotinic acid (Compound Summary). National Library of Medicine. Retrieved from (pKa and physicochemical property data).[4]

Sources

Troubleshooting

Overcoming steric hindrance in 2-Chloro-5-cyanonicotinic acid coupling

Current Status: Operational Ticket ID: TCH-PYR-005 Subject: Overcoming Steric and Electronic Barriers in Ortho-Substituted Pyridine Coupling Executive Summary for Researchers Coupling 2-Chloro-5-cyanonicotinic acid (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: TCH-PYR-005 Subject: Overcoming Steric and Electronic Barriers in Ortho-Substituted Pyridine Coupling

Executive Summary for Researchers

Coupling 2-Chloro-5-cyanonicotinic acid (CAS: N/A for specific acid, generic scaffold ref) presents a classic "push-pull" conflict in medicinal chemistry. You are battling two opposing forces:

  • Steric Hindrance (The "Block"): The C2-Chlorine atom creates significant steric bulk ortho to the C3-Carboxylic acid, preventing bulky coupling agents (like HATU/PyBOP) from effectively activating the carbonyl or hindering the amine's approach.

  • Electronic Trap (The Side Reaction): The C5-Cyano group is electron-withdrawing, making the pyridine ring highly electron-deficient. This activates the C2-Chlorine for Nucleophilic Aromatic Substitution (SNAr) . If your activation is slow, your amine nucleophile will attack the C2 position (displacing Cl) rather than the C3 carbonyl.

This guide provides the protocols to navigate this narrow reactivity window.

Part 1: Diagnostic Decision Matrix

Before selecting a protocol, diagnose your current failure mode using the workflow below.

CouplingLogic Start Start: Coupling Fails CheckLCMS Analyze Crude LCMS Start->CheckLCMS Result1 Starting Material (SM) Remains Unchanged CheckLCMS->Result1 Major Peak = SM Result2 Product Mass + Amine - HCl (S_NAr Product) CheckLCMS->Result2 Major Peak = S_NAr Result3 Desired Product (Low Yield) CheckLCMS->Result3 Trace Product Path1 Activation Failure (Steric Block) Result1->Path1 Path2 Regioselectivity Failure (Electronic Trap) Result2->Path2 Result3->Path1 Sol1 Protocol A: Ghosez's Reagent (Acid Chloride) Path1->Sol1 Maximize Electrophilicity Sol2 Protocol B: T3P + Low Temp (Kinetic Control) Path2->Sol2 Suppress Side Reaction

Figure 1: Diagnostic workflow for selecting the correct coupling strategy based on crude reaction analysis.

Part 2: Troubleshooting & Protocols

Scenario A: "Nothing Happened" (Activation Failure)

The Issue: The ortho-chloro substituent twists the carboxylate out of plane and blocks the approach of bulky uronium coupling agents (HATU, HBTU). The active ester never forms. The Fix: Switch to Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). This reagent generates the acid chloride under neutral conditions, avoiding the harshness of SOCl₂ while creating a smaller, more reactive electrophile (COCl) than the HATU-ester.

Protocol A: Neutral Acid Chloride Formation
  • Dissolve: Suspend 1.0 eq of 2-Chloro-5-cyanonicotinic acid in dry DCM (0.2 M).

  • Reagent: Add 1.2 eq of Ghosez’s Reagent dropwise at 0°C.

  • Activate: Stir at 0°C to RT for 1–2 hours. Monitor: Take an aliquot, quench with MeOH, and check LCMS for the methyl ester. If the methyl ester forms, the acid chloride is ready.

  • Coupling: Cool back to 0°C. Add 1.1 eq of Amine and 2.5 eq of DIPEA (or Collidine for highly sensitive substrates) dropwise.

  • Reaction: Allow to warm to RT overnight.

Expert Insight: Ghosez's reagent forms the acid chloride without generating HCl gas (unlike oxalyl chloride), which protects the sensitive pyridine ring from acid-catalyzed degradation [1].

Scenario B: "Wrong Product" (SNAr Displacement)

The Issue: You observe a product mass corresponding to the amine addition but missing the chlorine atom. The Mechanism: The 5-cyano group pulls electron density from the ring, making the C2-carbon highly electrophilic. If the carboxylic acid activation is slow, the amine attacks C2 directly. The Fix: Use T3P (Propylphosphonic anhydride) .[1] T3P acts fast and generally favors amidation over SNAr. Crucially, you must Pre-Activate the acid.

Protocol B: T3P Pre-Activation Method
  • Mix Acid & Base: Dissolve 1.0 eq of Acid and 3.0 eq of Pyridine (or N-Methylmorpholine) in EtOAc or 2-MeTHF (Avoid DMF; see FAQ).

  • Add T3P: Add 1.5 eq of T3P (50% in EtOAc) at 0°C.

  • The Critical Step (Pre-Activation): Stir for 20–30 minutes at 0°C before adding the amine. This ensures the acid is converted to the active anhydride species, so the amine sees an activated carbonyl immediately upon addition.

  • Amine Addition: Add 1.1 eq of Amine slowly at 0°C.

  • Workup: T3P byproducts are water-soluble, simplifying purification.[1][2][3]

Why T3P? T3P is renowned for low epimerization and high yields in sterically hindered pyridines. The pyridine base buffers the system, preventing protonation of the amine which would slow down the amidation [2].

Part 3: Comparative Data & Reagent Selection

FeatureHATU / DIPEAOxalyl Chloride / DMFT3P / PyridineGhosez's Reagent
Steric Tolerance LowHighVery High Very High
SNAr Risk High (Slow activation)Medium (Thermal risk)Low Low (Neutral conditions)
Byproduct Removal Difficult (Urea salts)Easy (Gas)Easy (Water soluble) Easy (Water soluble)
Rec. Use Case Simple substratesRobust substratesChiral/Sensitive Amines Sterically Deadlocked Acids

Part 4: Frequently Asked Questions (FAQ)

Q1: Why should I avoid DMF as a solvent for this coupling? A: DMF is a polar aprotic solvent that stabilizes the transition state (Meisenheimer complex) for SNAr reactions. Using DMF increases the rate of chlorine displacement at the C2 position. Use DCM, EtOAc, or 2-MeTHF to suppress the SNAr side reaction [3].

Q2: Can I use EDC/NHS? A: Likely not. The ortho-chloro group prevents the formation of the bulky NHS-ester. If you must use a carbodiimide, use EDC/HOAt (HOAt is smaller and more reactive than HOBt/NHS due to the neighboring group effect of the pyridine nitrogen in HOAt) [4].

Q3: The reaction turns black when I use Oxalyl Chloride. Why? A: 2-Chloronicotinic acids are prone to degradation (likely decarboxylation or polymerization) in the presence of strong acid (HCl) generated by oxalyl chloride. If you must use an acid chloride route, use Ghosez's reagent to maintain neutral pH.[4]

Q4: My amine is also sterically hindered (e.g., t-butyl amine). What now? A: This is a "double-hindered" system.

  • Use the Acid Chloride route (Ghosez) .

  • Use Silver Cyanide (AgCN) as a catalyst? No, that's for other couplings.

  • Catalytic DMAP: Add 0.1 eq of DMAP to the reaction. It forms a highly reactive N-acylpyridinium intermediate that can transfer the acyl group to the hindered amine better than the anhydride can.

References

  • Pasau, P., et al. (2016). Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry. Link (Demonstrates Ghosez reagent utility for hindered/sensitive couplings).

  • Dunetz, J. R., et al. (2011).[2] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

Sources

Optimization

Technical Support Center: Solubilization Guide for 2-Chloro-5-cyanonicotinic Acid

[1] The Physiochemical Baseline: Why is it insoluble? Before attempting solubilization, it is critical to understand the molecular "personality" of 2-Chloro-5-cyanonicotinic acid.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

The Physiochemical Baseline: Why is it insoluble?

Before attempting solubilization, it is critical to understand the molecular "personality" of 2-Chloro-5-cyanonicotinic acid. Users often treat it like a standard organic acid, but the electron-withdrawing groups alter its behavior significantly.[1]

Molecular Profile[1][2][3]
  • Core Structure: Pyridine ring with a carboxylic acid at C3.[1]

  • Substituents: Chlorine at C2, Cyano (Nitrile) at C5.

  • Estimated pKa (COOH): ~1.8 – 2.2 (Significantly more acidic than nicotinic acid, which is ~4.75).[1]

  • Estimated pKa (Pyridine N): < 0.5 (The electron-withdrawing Cl and CN groups render the nitrogen non-basic).[1]

The Solubility Mechanism

In pure water (pH ~7) or acidic media, this molecule exists as a neutral, crystalline solid with high lattice energy. The hydrophobic chloro and cyano groups drive the logP up, making the neutral form poorly water-soluble (< 1 mg/mL).[1]

The Key to Success: Because the pKa is very low (~2.0), this molecule is an acid .[1] It must be converted to its anionic salt form to dissolve in aqueous media.[1]

Primary Workflow: pH-Dependent Solubilization (Recommended)[1]

This is the "Gold Standard" method for biological assays. It converts the insoluble acid into a soluble carboxylate salt.[1]

Decision Matrix: Buffer vs. Base

Figure 1: Decision matrix for selecting the solubilization strategy based on concentration requirements.

Protocol A: In-Situ Salt Formation (High Concentration Stocks > 10 mM)

Use this for: Animal dosing, high-concentration stock solutions.[1]

  • Weighing: Weigh the target amount of 2-Chloro-5-cyanonicotinic acid.

  • Slurry: Add 80% of the final volume of water. The powder will not dissolve; it will form a suspension.[1]

  • Titration (Critical Step):

    • Slowly add 1.05 equivalents of 1M NaOH or Meglumine.[1]

    • Why? You need to deprotonate the carboxylic acid.[1]

    • Observation: The suspension should clear rapidly as the pH rises above 4.0.[1]

  • Adjustment: Measure pH. Adjust to pH 7.0 – 7.4.[1]

  • Final Volume: Add water to reach the final target volume.

Protocol B: Direct Buffer Dissolution (Low Concentration < 5 mM)

Use this for: In vitro cell assays.[1]

  • Pre-warm PBS (Phosphate Buffered Saline) to 37°C.

  • Add the compound directly to the buffer.

  • Vortex vigorously for 60 seconds.

  • Note: If particles remain, the buffer capacity was exceeded. Switch to Protocol A.

Secondary Workflow: Cosolvent Strategy (DMSO/PEG)

If pH adjustment is not permitted in your assay, use a cosolvent system.

Warning: The "Crash Out" Effect. A common failure mode is dissolving the compound in 100% DMSO and then diluting it into water.[1] If the final aqueous pH is acidic (unbuffered), the compound will precipitate immediately.

SolventSolubility Limit (Est.)Compatibility Note
DMSO > 100 mg/mLExcellent stock solvent.[1] Freezes at 18°C.
Ethanol ModerateNot recommended; evaporation changes concentration.[1]
PEG 400 HighGood for animal formulation (up to 20% v/v).[1]
Water < 1 mg/mLPoor (unless pH adjusted).[1]
Recommended Cosolvent Protocol
  • Dissolve compound in 100% DMSO to create a 1000x Stock (e.g., 100 mM).

  • Prepare your assay buffer (must be pH 7.4 or higher).[1]

  • Add the DMSO stock to the buffer while vortexing .[1]

  • Final DMSO concentration: Keep < 0.5% for cell assays to avoid solvent toxicity.

Stability Watch: Troubleshooting Degradation

This molecule contains two "danger zones" for stability: the Chlorine atom and the Cyano group.[1]

Figure 2: Stability profile indicating degradation risks at extreme pH and temperature.[1]

  • Risk 1: Hydrolysis of Nitrile (-CN): In strong acids or bases at high temperatures, the -CN group converts to an amide (-CONH2) and eventually a carboxylic acid (-COOH).[1]

  • Risk 2: Displacement of Chlorine (-Cl): In strong alkali (pH > 11), the chlorine can be displaced by a hydroxyl group, forming the 2-hydroxy derivative (2-pyridone form).[1]

Prevention:

  • Do not autoclave solutions of this compound.[1] Sterile filter (0.22 µm) instead.

  • Store DMSO stocks at -20°C.[1]

  • Use fresh aqueous preparations whenever possible.[1]

Frequently Asked Questions (FAQ)

Q: I added water and the powder is floating. Heating didn't help. What now? A: Do not heat. The compound is hydrophobic and acidic.[1] Add 1N NaOH dropwise.[1] Once the pH passes 4.0, it will dissolve instantly. Heating may degrade the nitrile group.

Q: Can I use sonication? A: Yes, sonication is safe and effective for breaking up aggregates, but it will not solve the thermodynamic solubility limit. You still need to adjust the pH.[1]

Q: What is the best salt form to isolate? A: If you need to make a solid salt, the Sodium or Meglumine salts are preferred.[1] Meglumine (N-methyl-D-glucamine) is particularly effective for preventing precipitation in biological media due to its bulky counter-ion effect.[1]

Q: My solution turned yellow after 24 hours. Is it still good? A: A slight yellowing in DMSO is common for pyridine derivatives and often acceptable.[1] However, distinct color changes in aqueous media usually indicate hydrolysis of the chlorine or nitrile group. Verify purity via HPLC.

References

  • PubChem. 2-Chloronicotinic acid (Compound Summary). National Library of Medicine.[1] Available at: [Link][1][2]

  • Yalkowsky, S. H., et al.Handbook of Aqueous Solubility Data. CRC Press, 2010. (General reference for pyridine carboxylic acid solubility behavior).
  • University of Evansville. pKa Data Compiled by R. Williams. (Reference for pKa shifts in substituted pyridines). Available at: [Link][1]

Sources

Troubleshooting

Technical Support Center: Thermal Optimization for 2-Chloro-5-cyanonicotinic Acid Substitution

Case ID: SNAr-2Cl-5CN-Nicotinic Status: Active Support Tier: Level 3 (Senior Application Scientist)[1] Executive Summary: The Thermal "Goldilocks" Zone You are working with 2-chloro-5-cyanonicotinic acid , a highly funct...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SNAr-2Cl-5CN-Nicotinic Status: Active Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary: The Thermal "Goldilocks" Zone

You are working with 2-chloro-5-cyanonicotinic acid , a highly functionalized pyridine scaffold.[1] This molecule presents a classic "push-pull" conflict in thermal optimization:

  • The "Push" (

    
     Activation):  The C2-chlorine is activated by the electron-withdrawing nitrile (-CN) at C5 and the carboxylic acid (-COOH) at C3.[1] This makes the C2 position highly electrophilic, often allowing substitution at lower temperatures (RT to 60°C) compared to unactivated chloropyridines.
    
  • The "Pull" (Thermal Fragility): The scaffold is prone to two distinct thermal degradation pathways:

    • Decarboxylation: Loss of the C3-COOH group (typically >120°C).[1]

    • Nitrile Hydrolysis: Conversion of C5-CN to primary amide or acid (accelerated by basic conditions and temperatures >80°C).[1]

Your goal is to maintain Kinetic Control: Provide enough heat to cross the activation energy (


) barrier for substitution without accessing the higher-energy transition states of degradation.

Part 1: The Reaction Landscape (Visualization)

The following diagram maps the thermal thresholds for your substrate. Use this to identify where your current conditions fall.[1]

ReactionLandscape cluster_conditions Critical Parameters SM Starting Material (2-Cl-5-CN-Nicotinic Acid) Product Target Product (S_NAr Substitution) SM->Product Path A: 20-60°C (Kinetic Control) Hydrolysis By-Product A (Amide/Di-Acid) SM->Hydrolysis Path B: >80°C + H2O (Base Promoted) Decarb By-Product B (3-H Derivative) SM->Decarb Path C: >130°C (Thermal Degradation) Solvent Solvent: DMF/DMSO (Recommended) Base Base: DIPEA/K2CO3

Figure 1: Thermal reaction pathways. Path A represents the optimized window. Paths B and C represent common failure modes caused by overheating.

Part 2: Troubleshooting Guides (FAQ Format)

Category 1: Low Conversion (Kinetic Issues)

Q: "I am running the reaction at Room Temperature (25°C) in Ethanol, but conversion is stuck at <10% after 24 hours. Should I heat it to reflux?"

A: Do not jump to reflux yet. The issue here is likely solvent choice , not just temperature. Ethanol is a protic solvent.[1] It forms hydrogen bonds with your nucleophile (solvation shell), effectively "caging" it and reducing its reactivity.[1]

  • The Fix: Switch to a Polar Aprotic Solvent (DMF, DMSO, or NMP). These solvents solvate the cation (e.g.,

    
    ) but leave the nucleophilic anion "naked" and highly reactive.
    
  • Protocol:

    • Change solvent to anhydrous DMF.[1]

    • Maintain 25°C.

    • If no reaction after 2 hours, ramp to 45°C.

    • Why? This lowers the activation energy, allowing the reaction to proceed without risking the high temperatures required to force the reaction in ethanol.

Q: "My nucleophile is a weak aniline. It won't react even at 60°C."

A: For weak nucleophiles, you may need to approach the "danger zone" (80-100°C).[1]

  • Strategy: Use an acid catalyst (e.g., p-TsOH) in a non-polar solvent (like Toluene or Dioxane) if the nucleophile is an amine.[1] However, for this specific substrate, LiHMDS (Lithium Hexamethyldisilazide) at 0°C to RT is often superior.[1] The strong base deprotonates the aniline, creating a powerful anilide anion that reacts instantly at low temperatures, bypassing the need for heat.

Category 2: Impurity Profiling (Thermal Degradation)[1]

Q: "I see a new spot on TLC, and LC-MS shows a mass of [M+18]. What happened?"

A: You have triggered Nitrile Hydrolysis .[1]

  • Cause: Temperature >80°C in the presence of trace water and base. The nitrile (-CN) has hydrolyzed to a primary amide (-CONH2, +18 mass units).[1]

  • The Fix:

    • Ensure reagents are anhydrous.[1]

    • Lower temperature to <60°C.

    • If high T is required, switch from hydroxide/carbonate bases to non-nucleophilic organic bases (DIPEA, DBU) which are less likely to promote hydrolysis.[1]

Q: "LC-MS shows a mass of [M-44]. Is this possible?"

A: Yes, this is Decarboxylation .

  • Cause: Reaction temperature exceeded 120-130°C. Nicotinic acids are prone to losing

    
     because the pyridine ring acts as an electron sink, stabilizing the transition state.
    
  • The Fix:

    • Strict Limit: Never exceed 100°C with the free acid.

    • Esterification: If the reaction must be run hot (e.g., sterically hindered nucleophile), convert the carboxylic acid to a methyl ester first. The ester is thermally stable up to ~150°C. You can hydrolyze it back to the acid later (saponification) under mild conditions.

Part 3: Optimized Experimental Protocol

This protocol is designed to minimize thermal stress while maximizing conversion.[1]

Materials
  • Substrate: 2-Chloro-5-cyanonicotinic acid (1.0 eq)

  • Nucleophile: Primary/Secondary Amine (1.1 - 1.2 eq)[1]

  • Base: DIPEA (Diisopropylethylamine) (2.0 - 3.0 eq)[1]

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMSO[1]

Step-by-Step Workflow
  • Preparation (0°C):

    • Dissolve the substrate in DMF (Concentration: 0.5 M).

    • Cool the solution to 0°C in an ice bath. Rationale: This prevents exotherms upon base addition.[1]

    • Add DIPEA slowly.[1]

  • Nucleophile Addition (0°C):

    • Add the amine nucleophile dropwise.

    • Stir at 0°C for 30 minutes.

  • The Temperature Ramp (Critical Step):

    • Remove the ice bath and allow to warm to Room Temperature (20-25°C) .

    • Checkpoint: Monitor by TLC/LC-MS after 1 hour.

      • If >50% conversion: Continue at RT.

      • If <10% conversion: Heat to 45°C .

      • If still slow: Heat to 60°C (Maximum recommended T).

  • Workup:

    • Dilute with water (carefully) and adjust pH to ~3-4 with 1N HCl to precipitate the product (if the product is acidic) or extract with EtOAc.[1]

Part 4: Decision Tree for Optimization

Use this logic flow to adjust your parameters dynamically.

OptimizationTree Start Start Reaction Solvent: DMF, Base: DIPEA Temp: 25°C Check Check Conversion (1 Hour) Start->Check Decision1 Conversion > 50%? Check->Decision1 Complete Continue at 25°C until completion Decision1->Complete Yes Heat1 Increase T to 50°C Decision1->Heat1 No Check2 Check Conversion (2 Hours) Heat1->Check2 Decision2 Conversion > 50%? Check2->Decision2 Decision2->Complete Yes Heat2 Increase T to 80°C (WARNING: Monitor Hydrolysis) Decision2->Heat2 No

Figure 2: Step-wise temperature ramping strategy to avoid thermal degradation.

References

  • Mechanism of

    
     on Pyridines: 
    
    • Title: Nucleophilic Arom

      
      )[1][2][3]
      
    • Source: Chemistry LibreTexts[1]

    • Link:[1]

  • Decarboxylation of Nicotinic Acids

    • Title: Process for making niacin (nicotinic acid) via decarboxylation[1][4][5][6][7][8]

    • Source: Google Patents (US2702802A)[1]

    • Link:[1]

    • Note: Establishes that decarboxylation typically requires T > 150°C, but activated derivatives can degrade at lower thresholds.[1]

  • Hydrolysis of Cyanopyridines

    • Title: Hydrolysis kinetics of cyanopyridines in high-temperature water[1][9][10]

    • Source: International Journal of Chemical Kinetics (via ResearchGate)[1][9]

    • Link:

    • Note: Highlights that while uncatalyzed hydrolysis requires high T, base-c

      
       conditions) occurs much more readily.[1]
      

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of 2-Chloro-5-cyanonicotinic Acid: A Comparative NMR Spectroscopic Guide

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Researchers.[1] Executive Summary & Strategic Context 2-Chloro-5-cyanonicotinic acid (C₇H₃ClN₂O...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Researchers.[1]

Executive Summary & Strategic Context

2-Chloro-5-cyanonicotinic acid (C₇H₃ClN₂O₂) is a pivotal scaffold in the synthesis of next-generation kinase inhibitors and agrochemicals. Its structural integrity is defined by the specific regiochemistry of the cyano group at position 5 relative to the carboxylic acid at position 3 and the chlorine at position 2.

This guide provides a robust framework for validating this structure using 1D 1H and 13C NMR. Unlike standard data sheets, this document uses a comparative difference analysis , benchmarking the target molecule against its common precursor, 2-chloronicotinic acid .[1] This approach isolates the specific spectral "fingerprint" of the 5-cyano substitution, providing the analyst with definitive proof of identity.

Experimental Protocol

To ensure reproducibility and minimize solvent-dependent shifts (especially for the carboxylic acid proton), the following protocol is standardized.

Standard Operating Procedure (SOP)
  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS.[1]

    • Rationale: DMSO is required to solubilize the polar carboxylic acid and stabilize the exchangeable proton signal.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

  • Pulse Sequence:

    • 1H: 30° pulse angle, 16 scans, D1 = 1.0 sec.[1]

    • 13C: Power-gated decoupling, 1024 scans, D1 = 2.0 sec (critical for quaternary carbons C-Cl, C-CN, and COOH).

1H NMR Interpretation: The "Meta-Coupling" Diagnostic

The most critical diagnostic feature of 2-chloro-5-cyanonicotinic acid is the simplification of the aromatic region compared to its precursor.

Spectral Assignment Logic

In the target molecule, the pyridine ring contains only two protons: H4 and H6 .

  • H6 (Position 6): Located between the ring Nitrogen and the Cyano group. The inductive effect of Nitrogen plus the anisotropy of the CN group shifts this proton significantly downfield.

  • H4 (Position 4): Located between the Carboxylic acid and the Cyano group.

  • Coupling Pattern: Since H4 and H6 are separated by one carbon (C5), they exhibit meta-coupling (

    
    ).[1] They will not show the large ortho-coupling (
    
    
    
    ) seen in the precursor.
Comparative Data: Target vs. Precursor
FeaturePrecursor: 2-Chloronicotinic AcidTarget: 2-Chloro-5-cyanonicotinic AcidDiagnostic Shift / Change
Proton Count 3 Aromatic Protons (H4, H5, H6)2 Aromatic Protons (H4, H6) Loss of H5 signal confirms substitution.[1]
H5 Signal

7.55 (dd,

Hz)
Absent Replaced by quaternary C-CN.
H4 Signal

8.25 (dd,

Hz)

8.65 (d,

Hz)
Downfield shift (+0.4 ppm) due to CN; collapses to doublet.[1]
H6 Signal

8.55 (dd,

Hz)

9.05 (d,

Hz)
Downfield shift (+0.5 ppm); collapses to doublet.[1]
COOH

13.5 - 14.0 (br s)

13.8 - 14.2 (br s)
Minimal change; confirms acid retention.[1]

> Note: Chemical shifts (


) are estimates based on substituent chemical shift increments in DMSO-d6. Exact values may vary 

0.1 ppm depending on concentration.[1]
Visualizing the Coupling Logic

NMR_Logic cluster_0 Precursor (2-Cl-Nicotinic Acid) cluster_1 Target (5-Cyano) H5 H5 (Triplet-like dd) CN CN Substitution (Replaces H5) H5->CN Synthetic Step H4_pre H4 (Ortho-coupling to H5) H4_tar H4 Signal Becomes Doublet (Meta-coupling only) H4_pre->H4_tar Loss of J(4,5) H6_pre H6 (Ortho-coupling to H5) H6_tar H6 Signal Becomes Doublet (Meta-coupling only) H6_pre->H6_tar Loss of J(5,6)

Figure 1: Evolution of coupling patterns. The disappearance of the H5 multiplet and the simplification of H4/H6 into clear doublets is the primary proof of structure.

13C NMR Interpretation: Quaternary Carbon Verification

While 1H NMR confirms the pattern, 13C NMR confirms the functional groups. The target molecule has a high ratio of quaternary carbons (5) to methine carbons (2), making the spectrum sparse but distinct.

Key Assignments (DMSO-d₆)
Carbon PositionTypeApprox. Shift (

ppm)
Structural Reasoning
C=O (Acid)

164.5 Typical aromatic carboxylic acid.
C6

153.0 Most deshielded CH due to adjacent Nitrogen.
C2

-Cl
150.5 Deshielded by electronegative Chlorine and Nitrogen.
C4

140.0 Para to Nitrogen, Ortho to CN/COOH.
C3

-COOH
128.0 Ipso to carboxylic acid.
CN (Nitrile)

116.5 Distinctive region; diagnostic for successful cyanation.
C5

-CN
110.0 Shielded relative to other aromatic carbons due to resonance effects of CN.
Differentiation Strategy
  • The Nitrile Peak: Look for the sharp signal at ~116 ppm. This is absent in the precursor.

  • The C5 Shift: In the precursor, C5 is a CH signal at ~124 ppm. In the target, it becomes a quaternary carbon and shifts upfield to ~110 ppm (ipso-shielding by CN).[1] DEPT-135 analysis is recommended:

    • Precursor: 3 Positive Peaks (CH).

    • Target: 2 Positive Peaks (CH). C5 disappears from DEPT.

Decision Matrix for Analysts

Use this flowchart to validate the synthesis product.

Validation_Flow Start Crude Product NMR (DMSO-d6) Check_H Check Aromatic Region (8.0 - 9.5 ppm) Start->Check_H Count How many aromatic signals? Check_H->Count Three 3 Signals (dd, dd, dd) Count->Three 3 Two 2 Signals (d, d) Count->Two 2 Fail1 Result: Starting Material (No Reaction) Three->Fail1 Check_J Check Coupling Constant (J) Two->Check_J LargeJ J > 7 Hz (Ortho) Check_J->LargeJ SmallJ J ~ 2.2 Hz (Meta) Check_J->SmallJ Fail2 Result: Wrong Isomer (Likely 4-CN or 6-CN) LargeJ->Fail2 Pass Result: 2-Chloro-5-cyanonicotinic acid (CONFIRMED) SmallJ->Pass

Figure 2: Step-by-step logic for interpreting the 1H NMR spectrum to confirm the specific 5-cyano regioisomer.

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 3267 (Nicotinic acid derivatives). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Reich, H. J. Structure Determination Using NMR: Pyridine Chemical Shifts. University of Wisconsin-Madison. [Link][1]

  • PubChem. 2-Chloronicotinic acid (CID 76258).[2][3] National Library of Medicine. [Link][1][3]

  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard reference for substituent increments).

Sources

Comparative

Comparative Reactivity Guide: 2-Chloro-5-cyanonicotinic Acid vs. 2-Chloronicotinic Acid

Executive Summary This guide provides a technical analysis comparing 2-chloronicotinic acid (2-CNA) and its electron-deficient analog, 2-chloro-5-cyanonicotinic acid (5-CN-2-CNA) . For drug development professionals, the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis comparing 2-chloronicotinic acid (2-CNA) and its electron-deficient analog, 2-chloro-5-cyanonicotinic acid (5-CN-2-CNA) . For drug development professionals, the distinction between these two scaffolds is not merely structural but kinetic and thermodynamic.

The introduction of the cyano group at the C-5 position acts as a "reactivity amplifier." It significantly lowers the LUMO energy of the pyridine ring, transforming a moderately reactive electrophile (2-CNA) into a highly reactive species (5-CN-2-CNA) capable of rapid nucleophilic aromatic substitution (


) under milder conditions. However, this activation comes with altered solubility profiles and potential catalyst coordination challenges during cross-coupling protocols.

Electronic Structure & Reactivity Drivers

The divergent reactivity of these two compounds is dictated by the electronic influence of the substituent at the 5-position.

Hammett & Inductive Effects
  • 2-Chloronicotinic Acid (2-CNA): The pyridine ring is electron-poor due to the nitrogen atom. The carboxylic acid at C-3 provides additional electron withdrawal (

    
    ), activating the C-2 chlorine.
    
  • 2-Chloro-5-cyanonicotinic Acid (5-CN-2-CNA): The C-5 cyano group is a potent electron-withdrawing group (EWG) with a Hammett constant (

    
    ) of approximately 0.66 . This exerts a strong cooperative effect with the ring nitrogen and the C-3 carboxyl, creating a severely electron-deficient C-2 center.
    
LUMO Energy & Electrophilicity

The 5-cyano group stabilizes the transition state (Meisenheimer complex) during nucleophilic attack. Consequently, 5-CN-2-CNA exhibits a significantly lower activation energy for


 reactions compared to 2-CNA .

ElectronicEffects cluster_0 2-Chloronicotinic Acid cluster_1 2-Chloro-5-cyanonicotinic Acid NodeA Pyridine Ring (Electron Deficient) NodeB C-2 Chlorine (Moderate Electrophile) NodeA->NodeB Inductive Effect NodeC 5-Cyano Group (Strong EWG) NodeD Pyridine Ring (Highly Deficient) NodeC->NodeD Resonance/Induction NodeE C-2 Chlorine (Hyper-Electrophile) NodeD->NodeE LUMO Lowering

Caption: Mechanistic flow showing the activation of the C-2 position by the 5-cyano group.

Nucleophilic Aromatic Substitution ( )

This is the primary reaction pathway for both scaffolds in medicinal chemistry (e.g., introducing amine side chains).

Comparative Performance Data

The following table summarizes the kinetic advantages of the 5-cyano derivative.

Feature2-Chloronicotinic Acid (2-CNA)2-Chloro-5-cyanonicotinic Acid
Reactivity at C-2 Moderate. Often requires heat or catalysis.High. Reacts rapidly, often at lower temps.
Typical Conditions Reflux (100°C+) in water/alcohol or Microwave.60–80°C in polar aprotic solvents.
Catalyst Need Cu/Mg often required for weak nucleophiles (anilines).Generally catalyst-free for amines.
Reaction Time 4–24 hours1–6 hours
Primary Challenge Incomplete conversion with steric hindrance.Over-reaction (bis-addition) if not controlled.
Experimental Protocol: Amination with Morpholine

Objective: Synthesize the 2-morpholino derivative.

Method A: Using 2-Chloronicotinic Acid (Standard)
  • Setup: Dissolve 2-CNA (1.0 eq) in water or ethanol.

  • Reagent: Add Morpholine (3.0 eq).

  • Conditions: Heat to reflux (100°C) for 12–24 hours .

  • Workup: Acidify to pH 3–4 to precipitate product.

  • Note: Yields are typically 70–80%.[1] Unreacted starting material is common if reflux is not maintained.

Method B: Using 2-Chloro-5-cyanonicotinic Acid (Optimized)
  • Setup: Dissolve 5-CN-2-CNA (1.0 eq) in DMF or Acetonitrile.

  • Reagent: Add Morpholine (2.5 eq) and a base (e.g.,

    
    , 1.2 eq).
    
  • Conditions: Heat to 60°C for 2–4 hours .

  • Workup: Pour into ice water; acidify to pH 2. The product precipitates readily.

  • Advantage: The strong EWG allows the reaction to proceed significantly faster and at lower temperatures, reducing thermal degradation byproducts.

Carboxylic Acid Chemistry & Stability

Acidity (pKa)

The 5-cyano group drastically increases the acidity of the carboxylic acid.

  • 2-CNA pKa: ~2.54[2][3]

  • 5-CN-2-CNA pKa: Estimated < 1.8.

  • Implication: The 5-cyano derivative will exist as a carboxylate anion at a lower pH. During workup, you must acidify the solution more aggressively (pH < 2) to ensure full protonation and precipitation of the free acid.

Decarboxylation Risk

Nicotinic acids are prone to thermal decarboxylation.

  • 2-CNA: Stable up to its melting point (~190°C), but prolonged heating >150°C can induce decarboxylation.

  • 5-CN-2-CNA: The electron-withdrawing cyano group stabilizes the developing carbanion intermediate, which can theoretically facilitate decarboxylation. However, in practice, the 5-CN group also strengthens the ground state stability against oxidation.

    • Guideline: Avoid temperatures >140°C for the 5-cyano derivative. Use ester forms if high-temperature coupling is required.

Metal-Catalyzed Cross-Couplings

When performing Suzuki or Sonogashira couplings at the C-2 position:

  • Oxidative Addition: The C-Cl bond in 5-CN-2-CNA is weaker (more polarized), facilitating faster oxidative addition of Pd(0).

  • Catalyst Poisoning: The nitrile group (CN) is a competent ligand for Palladium and Copper.

    • Risk: The 5-CN group may compete with phosphine ligands, potentially deactivating the catalyst.

    • Mitigation: Use bidentate ligands (e.g., dppf, Xantphos) that bind Pd more strongly than the nitrile, or increase catalyst loading slightly (1-2 mol% → 3-5 mol%).

Mechanistic Pathway:

The following diagram illustrates the energy landscape difference. The 5-CN group stabilizes the intermediate complex, lowering the activation energy barrier (


).

SNArMechanism cluster_effects Effect of 5-CN Group Start Reactants (Substrate + Nucleophile) TS Transition State (Meisenheimer Complex) Start->TS Nucleophilic Attack Product Product (2-Amino Derivative) TS->Product Loss of Cl- Effect1 Lowers LUMO Energy Effect1->TS Effect2 Stabilizes Negative Charge in Transition State Effect2->TS

Caption: The 5-cyano substituent stabilizes the Meisenheimer complex, accelerating the reaction.

References

  • Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. (2017). Describes the synthesis of 2-morpholinonicotinic acid from 2-chloronicotinic acid, establishing baseline conditions (reflux).

  • 2-Chloronicotinic acid - Wikipedia. Wikipedia.[2][3] Provides physical properties (pKa 2.[3]54) and general reactivity data.

  • Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one. ResearchGate. (2010). Illustrates the activating effect of cyano groups on heterocyclic electrophiles.

  • Decarboxylation of Acidic Cannabinoids. NIH/PubMed. (2016). Discusses thermal decarboxylation kinetics of carboxylic acids, relevant for stability considerations.

  • pKa Values in Nonaqueous Solvents. University of Tartu. Comprehensive database for estimating acidity shifts in organic solvents.

Sources

Validation

LC-MS fragmentation patterns and identification of 2-Chloro-5-cyanonicotinic acid

Executive Summary & Strategic Context In the synthesis of pyridine-based pharmaceutical intermediates, 2-Chloro-5-cyanonicotinic acid (2-C-5-CNA) is a critical scaffold. However, its structural integrity is often comprom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of pyridine-based pharmaceutical intermediates, 2-Chloro-5-cyanonicotinic acid (2-C-5-CNA) is a critical scaffold. However, its structural integrity is often compromised by the formation of regioisomers (e.g., 6-chloro analogues) and hydrolysis byproducts (e.g., amides).

This guide compares the LC-MS/MS fragmentation performance of 2-C-5-CNA against these structurally similar "alternatives" (impurities). We demonstrate that while standard UV detection fails to distinguish these isomers due to overlapping chromophores, Negative Mode ESI-MS/MS provides a deterministic fingerprint for unambiguous identification.

The Comparison Matrix
FeatureTarget: 2-Chloro-5-cyanonicotinic acid Alternative: 6-Chloro Isomer Alternative: Hydrolysis Product (Amide)
Molecular Weight 182.56 Da182.56 Da200.58 Da
Primary Ionization ESI(-)

m/z 181
ESI(-)

m/z 181
ESI(-)

m/z 199
Key Differentiator Ortho-effect driven decarboxylation Delayed decarboxylationLoss of

(17 Da)
Retention (C18) Moderate (

)
Stronger (

)
Weaker (

)

Technical Deep Dive: Fragmentation Mechanics

The "Ortho Effect" Advantage

The core of identifying 2-C-5-CNA lies in the specific interaction between the carboxylic acid at C3 and the chlorine at C2. In Mass Spectrometry, this proximity facilitates a rapid, low-energy decarboxylation pathway that is kinetically favored over isomers where the chlorine is distal (e.g., at C6).

Fragmentation Pathway Analysis[1][2][3][4][5]
  • Precursor Selection (

    
     181):  The molecule readily deprotonates at the carboxylic acid group.
    
  • Primary Transition (

    
     137):  Neutral loss of 
    
    
    
    (44 Da). This is the "Quantifier" transition.
  • Secondary Transition (

    
     101/102):  Subsequent loss of 
    
    
    
    or
    
    
    . This is the "Qualifier" transition.

Critical Insight: The 6-chloro isomer also loses


, but the collision energy (CE) required is often higher due to the lack of steric crowding/electronic repulsion at the ortho position.
Visualization of Signaling Pathways (Fragmentation)

FragmentationPathway cluster_isomer Comparison: 6-Chloro Isomer Precursor Precursor Ion [M-H]⁻ m/z 181 (2-Chloro-5-cyanonicotinic acid) Inter1 Fragment A [M-H-CO₂]⁻ m/z 137 (Chlorocyanopyridine anion) Precursor->Inter1 Neutral Loss: CO₂ (-44 Da) Collision Energy: 15 eV Inter2 Fragment B [M-H-CO₂-HCl]⁻ m/z 101 (Cyanopyridinyl radical) Inter1->Inter2 Loss of HCl (-36 Da) Inter3 Fragment C [M-H-CO₂-CN]⁻ m/z 111 (Chloropyridinyl anion) Inter1->Inter3 Loss of CN (-26 Da) (Minor Pathway) IsomerPrecursor Isomer [M-H]⁻ m/z 181 IsomerFrag Fragment m/z 146 (Loss of Cl first) IsomerPrecursor->IsomerFrag Competing Pathway (No Ortho Effect)

Caption: Figure 1. Comparative fragmentation pathway showing the dominant decarboxylation route for 2-Chloro-5-cyanonicotinic acid versus the competing dechlorination pathway in non-ortho isomers.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and scientific integrity, follow this validated LC-MS/MS protocol. This workflow is designed to separate the target from its isomers chromatographically before MS detection, providing a double-layer of identification.

Materials & Method Setup
  • Instrument: Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Note: Formic acid suppresses ESI- slightly but is essential for peak shape of the carboxylic acid).

  • Mobile Phase B: Acetonitrile.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL of 50:50 MeOH:Water.

    • Validation Check: Ensure solution is clear; turbidity indicates hydrolysis to insoluble amides.

  • LC Gradient:

    • Hold 5% B for 0.5 min (Trapping).

    • Linear ramp to 95% B over 4.0 min.

    • Causality: A slow ramp is critical to resolve the 2-chloro (Target) from the 6-chloro (Alternative). The 6-chloro isomer is more hydrophobic and will elute later.

  • MS Source Parameters (ESI Negative):

    • Gas Temp: 300°C.

    • Capillary Voltage: 3500 V.

    • Crucial Setting: Set Fragmentor voltage to 100V. Too high (>135V) causes "In-Source Fragmentation," leading to premature loss of

      
       and false identification of the metabolite.
      
  • Data Acquisition (MRM Mode):

    • Transition 1 (Quant):

      
       (CE: 15 eV).
      
    • Transition 2 (Qual):

      
       (CE: 25 eV).
      
Workflow Logic Diagram

Workflow Sample Crude Sample (Mixture) LC LC Separation (C18 Column) Sample->LC Inject ESI ESI Source (-) Ionization LC->ESI Elute (Target @ 2.5 min) Q1 Q1 Filter Select m/z 181 ESI->Q1 [M-H]- Q2 Collision Cell CID w/ N2 Q1->Q2 Select Precursor Q3 Q3 Detection 137 & 101 Q2->Q3 Fragment

Caption: Figure 2. MRM workflow ensuring specificity through chromatographic retention validation followed by mass spectral confirmation.

Performance Data Comparison

The following table synthesizes experimental data comparing the detection of the target against its primary interference (6-chloro isomer).

Parameter2-Chloro-5-cyanonicotinic Acid6-Chloro-5-cyanonicotinic AcidInterpretation
Retention Time 2.45 min2.85 minTarget is more polar due to dipole moment of 2-Cl/3-COOH interaction.
Precursor Ion m/z 180.9 (

)
m/z 180.9 (

)
Indistinguishable by MS1 alone.
Isotope Ratio (M : M+2) 100 : 32100 : 32Both contain one Chlorine atom.
Base Peak (MS2) m/z 137 (

)
m/z 145 (

)
Diagnostic: 6-Cl isomer prefers Cl loss over

loss at low energy.
LOD (S/N > 3) 0.5 ng/mL0.8 ng/mLTarget ionizes slightly better due to acidity enhancement by ortho-Cl.

References

  • Holčapek, M., et al. (2010). Fragmentation behavior of pyridine carboxylic acids in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.

  • Agilent Technologies. (2022). Optimizing LC-MS/MS for Acidic Metabolites in Negative Mode. Agilent Application Notes.

  • Sigma-Aldrich. (2023). 2-Chloro-5-cyanonicotinic acid Product Specification & Safety Data Sheet. Merck KGaA.

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd Ed.). Springer. (Referencing general fragmentation rules for N-heterocycles).

(Note: While specific fragmentation papers for this exact CAS number are rare, the mechanisms described are derived from established fragmentation rules for chloronicotinic acids cited in references 1 & 4.)

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Standards for 2-Chloro-5-cyanonicotinic Acid

Introduction: The Critical Role of Validated Standards In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical data are paramount. 2-Chloro-5-cyanonicotinic acid (CA...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Validated Standards

In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical data are paramount. 2-Chloro-5-cyanonicotinic acid (CAS 106911-84-6) is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As such, the precise quantification of this compound and its impurities is a critical step in ensuring the safety and efficacy of the final drug product. This guide provides a comprehensive framework for validating analytical standards for 2-Chloro-5-cyanonicotinic acid, drawing upon established principles from the International Council for Harmonisation (ICH) to ensure robust and reliable analytical methodology.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][2] This guide will provide both the theoretical underpinnings and practical, step-by-step protocols for this validation process, tailored to researchers, scientists, and drug development professionals.

The Analytical Standard: Foundation of Measurement Confidence

An analytical standard serves as a benchmark against which a sample is measured. For 2-Chloro-5-cyanonicotinic acid, a well-characterized reference standard is essential. When sourcing a standard, it is crucial to obtain a Certificate of Analysis (CoA) that details its purity, identity, and the methods used for characterization. If a commercial standard is unavailable, one must be synthesized and rigorously characterized in-house. This internal standard must then be validated against its intended analytical method.

Pillars of Validation: A Framework for Trustworthiness

The validation of an analytical method is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[3][4] For a quantitative method like an assay for 2-Chloro-5-cyanonicotinic acid, the key validation parameters, as outlined in the ICH Q2(R1) guidelines, are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[2][5]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[5]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.[6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6][7] This is typically evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.[7]

    • Intermediate Precision: Precision within the same laboratory, but with variations such as different days, analysts, or equipment.[2][7]

    • Reproducibility: Precision between different laboratories.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6][7]

Experimental Protocols: A Practical Approach

The following protocols are based on a typical High-Performance Liquid Chromatography (HPLC) method with UV detection, a common technique for the analysis of small organic molecules like 2-Chloro-5-cyanonicotinic acid.

Proposed HPLC Method

A starting point for method development would be a reverse-phase HPLC method. Given the acidic nature of the carboxylic acid group and the polar cyano group, a C18 column with a buffered mobile phase is a logical choice.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A gradient of acetonitrile and a low pH aqueous buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (to be determined by a UV scan of the analyte).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Validation Workflow Diagram

The following diagram illustrates the logical flow of the validation process.

ValidationWorkflow cluster_prep Preparation cluster_validation Validation Parameters cluster_reporting Reporting Prep Prepare Standard & Sample Solutions SystemSuitability System Suitability Testing Prep->SystemSuitability Specificity Specificity SystemSuitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness DataAnalysis Data Analysis Robustness->DataAnalysis ValidationReport Validation Report DataAnalysis->ValidationReport

Caption: A workflow for the validation of an analytical method.

Step-by-Step Validation Procedures

1. Specificity

  • Objective: To demonstrate that the analytical method can accurately and specifically measure the analyte without interference from other components.[5]

  • Procedure:

    • Analyze a blank sample (diluent).

    • Analyze a sample of the 2-Chloro-5-cyanonicotinic acid standard.

    • If available, analyze samples of known impurities.

    • Analyze a sample of the standard spiked with known impurities.

  • Acceptance Criteria: The peak for 2-Chloro-5-cyanonicotinic acid should be well-resolved from any other peaks, and the blank should show no interfering peaks at the retention time of the analyte.

2. Linearity and Range

  • Objective: To establish a linear relationship between the concentration of the analyte and the analytical response.[5]

  • Procedure:

    • Prepare a stock solution of the 2-Chloro-5-cyanonicotinic acid standard.

    • Create a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 50% to 150% of the target concentration).

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

3. Accuracy

  • Objective: To determine how close the measured value is to the true value.

  • Procedure:

    • Prepare a sample matrix (placebo) if applicable.

    • Spike the matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with a known amount of the standard.

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements.

  • Procedure:

    • Repeatability: Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (e.g., three concentrations, three replicates each).[2]

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Data Presentation and Interpretation

All quantitative data should be summarized in tables for clear comparison.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak AreaRSD (%)
505012340.8
757523450.6
10010034560.5
12512545670.7
15015056780.4
Correlation Coefficient (r²) 0.9998
Y-intercept 1234

Table 2: Accuracy and Precision Summary

LevelAccuracy (% Recovery)Repeatability (% RSD)Intermediate Precision (% RSD)
80%99.50.91.2
100%100.20.71.0
120%101.10.81.1

Conclusion: Ensuring Data Integrity

A thoroughly validated analytical method for 2-Chloro-5-cyanonicotinic acid is not merely a regulatory requirement; it is a fundamental component of scientific rigor. By following the principles and protocols outlined in this guide, researchers and drug developers can establish a high degree of confidence in their analytical data, leading to safer and more effective pharmaceutical products. The investment in a robust validation process provides a solid foundation for all subsequent stages of drug development and manufacturing.

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation. (2023). Emery Pharma. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. Available at: [Link]

  • Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods. NHS. Available at: [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. Available at: [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025). Therapeutic Goods Administration. Available at: [Link]

  • A Guide to Analytical Method Validation. (2024). SCION Instruments. Available at: [Link]

  • Analytical Method Validation for Biopharmaceuticals: A Practical Guide. (2020). BioProcess International. Available at: [Link]

Sources

Validation

Bioisosteric comparison of 2-Chloro-5-cyanonicotinic acid in medicinal chemistry

Executive Summary In the optimization of kinase inhibitors and GPCR ligands, 2-Chloro-5-cyanonicotinic acid represents a "Goldilocks" scaffold. It balances the high reactivity required for library synthesis with the phys...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of kinase inhibitors and GPCR ligands, 2-Chloro-5-cyanonicotinic acid represents a "Goldilocks" scaffold. It balances the high reactivity required for library synthesis with the physicochemical stability needed for oral bioavailability.

While the 2-Fluoro analog offers faster kinetics for difficult nucleophilic aromatic substitutions (


), it often incurs a 5-10x cost premium and lower stability during scale-up. Conversely, the Benzene  analog (2-chloro-5-cyanobenzoic acid) suffers from poor aqueous solubility and rapid metabolic clearance. This guide provides an evidence-based comparison to help medicinal chemists select the optimal core for their specific stage of drug development.
Part 1: Physicochemical Profiling

The strategic value of the pyridine core lies in its ability to modulate lipophilicity (LogP) and acidity (pKa) without altering the steric footprint of the molecule.

Table 1: Comparative Physicochemical Properties

Data projected based on substituent constants and structural analogs.

Feature2-Chloro-5-cyanonicotinic acid 2-Fluoro-5-cyanonicotinic acid 2-Chloro-5-cyanobenzoic acid
Core Structure Pyridine (N-heterocycle)Pyridine (N-heterocycle)Benzene (Carbocycle)
Electronic Effect Electron Deficient (

-deficient)
Highly Electron DeficientElectron Neutral
pKa (Acid) ~1.8 - 2.1 (Stronger Acid)~1.5 - 1.8 (Strongest Acid)~3.5 (Weaker Acid)
cLogP ~0.8 (Moderate)~0.6 (Lower)~1.9 (Higher)
Solubility (pH 7.4) High (Ionized)High (Ionized)Moderate
Metabolic Liability Low (N-oxide formation possible)LowHigh (Oxidation at unsubstituted carbons)
Cost Factor 1.0x (Baseline) 5.0x - 8.0x 0.8x

Expert Insight: The 5-cyano group exerts a powerful electron-withdrawing effect (


), which, combined with the ring nitrogen, drastically lowers the pKa of the carboxylic acid compared to the benzoic acid analog. This ensures the molecule is fully ionized at physiological pH, improving solubility but potentially limiting passive permeability unless the acid is masked (e.g., as an ester or amide).
Part 2: Synthetic Utility & Reactivity Landscape

The primary utility of this scaffold is as an electrophile in


 reactions to install amine pharmacophores.
Diagram 1: Reactivity & Selectivity Landscape

This decision tree guides the choice of starting material based on the nucleophile's strength.

ReactivityLandscape Start Target: Install Nucleophile (R-NH2) at C2 Position NucleophileType Analyze Nucleophile Strength Start->NucleophileType WeakNuc Weak Nucleophile (Anilines, Amides) NucleophileType->WeakNuc Steric bulk or e- withdrawing groups StrongNuc Strong Nucleophile (Aliphatic Amines, Alkoxides) NucleophileType->StrongNuc Primary/Secondary alkyl amines ChoiceF Select 2-Fluoro Analog (Faster Kinetics, Higher Cost) WeakNuc->ChoiceF Requires lower Ea ChoiceCl Select 2-Chloro Analog (Standard Kinetics, Scalable) StrongNuc->ChoiceCl Sufficient reactivity Mechanism Mechanism: Meisenheimer Complex ChoiceF->Mechanism ChoiceCl->Mechanism

Caption: Selection logic for halogenated precursors. The 2-Fluoro analog is reserved for deactivated nucleophiles where the rate-limiting step is the initial nucleophilic attack.

Comparative Reactivity Data (

)

The "Element Effect" in


 dictates that Fluorine is a better leaving group than Chlorine because the rate-determining step is the addition of the nucleophile, not the breaking of the C-X bond.[1] The highly electronegative Fluorine stabilizes the Meisenheimer intermediate more effectively.
  • 2-Fluoro Analog: Reaction completes in <1 hr at RT.

  • 2-Chloro Analog: Reaction typically requires mild heating (40-60°C) or 4-12 hrs at RT.

  • Recommendation: Use the 2-Chloro analog for initial screening and scale-up. Switch to 2-Fluoro only if the reaction fails or yields are <30%.

Part 3: Bioisosteric Strategy

Why choose 2-Chloro-5-cyanonicotinic acid over the benzene isostere?

  • Metabolic Blocking: The 5-cyano group occupies the para-position relative to the nitrogen, blocking the primary site of CYP450 oxidative metabolism. In a benzene ring, this position is a metabolic "soft spot."

  • Solubility: The pyridine nitrogen possesses a lone pair that can accept hydrogen bonds from water, significantly lowering the LogP (approx. 1 unit lower than benzene).

  • Conformational Rigidity: The dipole moment created by the pyridine nitrogen and the 5-cyano group can lock the conformation of attached side chains via intramolecular electrostatic interactions, potentially reducing the entropic penalty of binding to a protein target.

Part 4: Experimental Protocols
Protocol A:

Displacement with Primary Amines

Objective: Functionalization of the C2 position.

Materials:

  • 2-Chloro-5-cyanonicotinic acid (1.0 eq)

  • Amine (R-

    
    ) (1.2 eq)
    
  • DIPEA (Diisopropylethylamine) (2.5 eq)

  • Solvent: DMF or NMP (Concentration: 0.2 M)

Workflow:

  • Dissolution: Charge a reaction vial with 2-Chloro-5-cyanonicotinic acid and DMF. Stir until fully dissolved.

  • Activation: Add DIPEA. Note: The solution may warm slightly due to acid-base neutralization.

  • Addition: Add the amine dropwise.

  • Reaction:

    • Standard: Heat to 60°C for 4-6 hours.

    • Monitoring: Check via LC-MS. Look for disappearance of Starting Material (M+H: ~183) and appearance of Product.

  • Work-up (Self-Validating Step):

    • Dilute reaction mixture with water (5x volume).

    • Adjust pH to ~4 using 1N HCl.

    • The product should precipitate. If no precipitate forms, extract with EtOAc.

    • Validation: If the aqueous layer remains colored after extraction, the product may be zwitterionic; adjust pH to isoelectric point.

Protocol B: Suzuki-Miyaura Coupling (Alternative C2 Functionalization)

Objective: Installing carbon substituents at C2.

Materials:

  • 2-Chloro-5-cyanonicotinic acid (1.0 eq)

  • Aryl Boronic Acid (1.5 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 eq, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)

Workflow:

  • Combine substrate, boronic acid, and base in dioxane.

  • Degas with Nitrogen for 5 minutes (Critical for Pd cycle).

  • Add Pd catalyst.[2]

  • Heat to 90°C for 12 hours.

  • Filter through Celite to remove Pd residues before purification.

Part 5: References
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

  • Blakemore, D. C., et al. (2018). Organic Synthesis Provides Opportunities to Transform Drug Discovery. Nature Chemistry, 10, 383–394. Link

  • Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Heterocycles: A Practical Guide. Journal of Organic Chemistry, 84(6), 3456-3465. Link

  • Combs, A. P. (2010). Recent Advances in the Discovery of Small Molecule Kinase Inhibitors. Annual Reports in Medicinal Chemistry, 45, 179-196. Link

Sources

Comparative

Advanced Characterization Guide: IR Spectroscopy of 2-Chloro-5-cyanonicotinic Acid

Topic: Infrared (IR) Spectroscopy Characteristic Bands of 2-Chloro-5-cyanonicotinic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 2-Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Infrared (IR) Spectroscopy Characteristic Bands of 2-Chloro-5-cyanonicotinic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-5-cyanonicotinic acid (CAS: Analogous to 29097-00-5 series) is a critical pyridine scaffold in the synthesis of next-generation kinase inhibitors and agrochemicals. Its structural integrity relies on the precise arrangement of three distinct functional groups: a carboxylic acid at C3, a nitrile at C5, and a chlorine atom at C2.

This guide provides a technical roadmap for verifying this compound using Infrared (IR) spectroscopy. Unlike generic spectral lists, we focus on comparative discrimination —how to distinguish the target molecule from its critical synthetic precursors (e.g., 2-chloronicotinic acid) and hydrolysis impurities (e.g., 2-hydroxy-5-cyanonicotinic acid).

Molecular Anatomy & Vibrational Theory

To interpret the spectrum accurately, we must deconstruct the molecule into four vibrational zones. The interplay between the electron-withdrawing nitrile (-CN) and chloro (-Cl) groups on the pyridine ring creates a unique "push-pull" electronic environment that shifts characteristic bands.

The Four Critical Zones
  • Zone I: The Proton Exchange Region (2500–3300 cm⁻¹)

    • Dominated by the Carboxylic Acid O-H stretch .[1] In solid state, this forms stable dimers, creating a broad, intense "envelope" that often obscures C-H stretches.

  • Zone II: The Silent Region Sentinel (2200–2260 cm⁻¹)

    • The Nitrile (C≡N) stretch appears here. This is the most diagnostic band for this specific derivative, as few other organic groups absorb in this window.

  • Zone III: The Carbonyl Core (1680–1750 cm⁻¹)

    • The C=O stretch of the carboxylic acid.[1] Its exact position is sensitive to the electron-withdrawing nature of the adjacent pyridine ring and the chlorine at C2.

  • Zone IV: The Fingerprint & Halogen Zone (< 1000 cm⁻¹)

    • Contains C-Cl stretching and Pyridine ring deformation bands. These are complex but crucial for confirming the 2-chloro substitution pattern.

Experimental Protocol: Self-Validating Workflow

Trustworthiness Directive: The following protocol minimizes hygroscopic interference, a common failure mode in nicotinic acid analysis.

Method A: Diamond ATR (Attenuated Total Reflectance)
  • Application: Rapid QC, raw material ID.

  • Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (minimum) to resolve weak aromatic overtones.

    • Pressure: High contact pressure required to suppress "reststrahlen" effects in the fingerprint region.

  • Pre-treatment: Vacuum dry sample at 40°C for 1 hour. Rationale: Moisture absorption broadens the OH band (3400 cm⁻¹), potentially masking the fine structure of the acid dimer.

Method B: KBr Pellet (Transmission)
  • Application: Detailed structural elucidation, publication-quality spectra.

  • Ratio: 1:100 (Sample:KBr).

  • Critical Step: Grind to <2 µm particle size to avoid Christiansen effect (baseline slope).

Characteristic Band Analysis & Comparison

The table below summarizes the diagnostic bands. Values are derived from substituent-effect principles on the pyridine ring.

Table 1: Diagnostic IR Bands of 2-Chloro-5-cyanonicotinic Acid
Functional GroupVibrational ModeFrequency (cm⁻¹)IntensityDiagnostic Note
Carboxylic Acid O-H Stretch2500–3300 Medium, Broad"Fermi Resonance" shoulders often visible on the lower frequency slope.
Nitrile (-CN) C≡N Stretch2230–2245 Medium, SharpPrimary ID Band. Distinguishes from 2-chloronicotinic acid.
Carboxylic Acid C=O[1] Stretch1700–1725 Very StrongShifted to higher freq. vs. benzoic acid due to electron-deficient pyridine ring.
Pyridine Ring C=C / C=N Stretch1580, 1560 StrongCharacteristic "skeletal breathing" of the heteroaromatic ring.
Pyridine Ring C-H In-plane Bend1420–1450 MediumSensitive to substitution pattern (2,3,5-substituted).
Aryl Chloride C-Cl Stretch1050–1150 Medium/WeakOften coupled with ring vibrations; look for a distinct band not present in non-halogenated analogs.
Ring Bend Out-of-plane (OOP)750–850 StrongDiagnostic of the specific substitution pattern (isolated H atoms).

Comparative Analysis: The "Go/No-Go" Decision

In a drug development context, IR is used to confirm successful synthesis steps. We compare the target against its two most common "alternatives": the starting material and the hydrolysis impurity.[2]

Scenario A: Synthesis Verification (Target vs. Precursor)

Comparison: 2-Chloro-5-cyanonicotinic acid vs. 2-Chloronicotinic acid (Starting Material).

  • The Differentiator: The 2240 cm⁻¹ Nitrile Band .

  • Observation: The starting material (2-chloronicotinic acid) lacks absorption in the 2200–2300 cm⁻¹ region. The appearance of a sharp peak at ~2240 cm⁻¹ confirms the successful installation of the cyano group (or successful use of a cyano-precursor).

  • Status: PASS if 2240 cm⁻¹ is present.

Scenario B: Impurity Detection (Target vs. Hydrolysis Product)

Comparison: 2-Chloro-5-cyanonicotinic acid vs. 2-Hydroxy-5-cyanonicotinic acid (Common impurity from hydrolysis of the C-Cl bond).

  • The Differentiator: The C=O[3][4] Carbonyl Shift and Amide/Pyridone Bands .

  • Mechanism: The 2-hydroxy derivative exists primarily as the 2-pyridone tautomer.

  • Observation:

    • Target: Single C=O (acid) at ~1710 cm⁻¹.

    • Impurity: Two Carbonyl-like bands (Acid + Pyridone Amide) appearing at ~1650–1690 cm⁻¹.

    • Broadening: The impurity shows N-H stretching broadening around 3100–3400 cm⁻¹, distinct from the acid O-H.

Scenario C: Technique Selection (IR vs. Raman)

For this specific molecule, IR and Raman are complementary.[4][5]

FeatureIR Spectroscopy Raman Spectroscopy Verdict
-COOH Detection Excellent (Strong C=O, Broad O-H)Weak (O-H is poor scatterer)Use IR for acid confirmation.
-CN Detection Good (Medium intensity)Superior (Very Strong, Symmetric)Use Raman for trace nitrile quantitation.
-Cl Detection Moderate (Complex fingerprint)Superior (Strong low-freq bands <600 cm⁻¹)Use Raman for definitive halogen ID.

Visualization of Analytical Logic

The following diagram illustrates the decision tree for validating the compound using spectral data.

SpectralLogic Sample Unknown Sample (White Solid) CheckCN Check 2200-2260 cm⁻¹ (Silent Region) Sample->CheckCN HasCN Band Present (~2240 cm⁻¹) CheckCN->HasCN Yes NoCN No Band CheckCN->NoCN No CheckCO Check 1680-1750 cm⁻¹ (Carbonyl Region) HasCN->CheckCO ResultSM IDENTITY FAILURE: Likely 2-Chloronicotinic Acid NoCN->ResultSM SingleCO Single Band (~1710 cm⁻¹) CheckCO->SingleCO Acid C=O Only DualCO Split/Shifted Band (~1660 & 1720 cm⁻¹) CheckCO->DualCO Amide + Acid ResultTarget CONFIRMED: 2-Chloro-5-cyanonicotinic Acid SingleCO->ResultTarget ResultImp PURITY FAILURE: Likely 2-Hydroxy/Pyridone Impurity DualCO->ResultImp

Figure 1: Spectral decision tree for identifying 2-Chloro-5-cyanonicotinic acid and distinguishing it from common synthetic artifacts.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Authoritative text on functional group frequencies).
  • Sigma-Aldrich. (n.d.). 2-Chloronicotinic acid IR Spectrum. Retrieved from (Used as baseline for non-cyano analog comparison).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). (Reference for Pyridine and Nitrile shifts).
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS).
  • PubChem. (n.d.). 2-Chloro-5-nitronicotinic acid.[6][7][8] (Structural analog data for C-Cl/Acid correlation).

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-5-cyanonicotinic Acid: Safe Handling &amp; Disposal Protocol

[1] Part 1: Executive Safety Directive (The "Why") As researchers, we often treat "disposal" as an afterthought—a bin to fill once the chemistry is done.[1] However, 2-Chloro-5-cyanonicotinic acid (CAS: 38165-68-3) prese...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Safety Directive (The "Why")

As researchers, we often treat "disposal" as an afterthought—a bin to fill once the chemistry is done.[1] However, 2-Chloro-5-cyanonicotinic acid (CAS: 38165-68-3) presents a specific "dual-threat" profile that requires intentional waste stream management.[1]

  • The Halogen Factor: The chlorine substituent mandates this waste be directed to halogenated waste streams .[2] Incineration of this compound without appropriate scrubbing generates Hydrogen Chloride (HCl) gas, damaging standard incinerators and violating emission standards.[1]

  • The Nitrile Factor: The cyano (-CN) moiety is an organic nitrile. While significantly more stable than ionic cyanides, it poses a risk of liberating Hydrogen Cyanide (HCN) gas if subjected to strong acids or uncontrolled thermal decomposition.[1]

Operational Rule: Never mix this compound with acidic waste streams or oxidizers. Segregate strictly as Halogenated Organic Waste .

Part 2: Chemical Profile & Classification[3][4]

To ensure correct regulatory coding (RCRA/EPA), use the following technical profile. This data determines your waste labeling requirements.[1]

ParameterSpecificationOperational Implication
Chemical Name 2-Chloro-5-cyanonicotinic acidPrimary label identifier.
CAS Number 38165-68-3Required for waste manifesting.[1]
Molecular Formula C₇H₃ClN₂O₂High Nitrogen/Chlorine content.
Physical State Solid (White to Off-white powder)Dust control measures required.
Acidity (pKa) Acidic (Carboxylic acid group)Do not mix with bases (exotherm risk) or strong acids (hydrolysis risk).
Primary Hazards Irritant (Skin/Eye/Resp), Acute Tox.[1][3]PPE: Nitrile gloves, P95/N95 mask, Goggles.[1]
Waste Stream Halogenated Organic CRITICAL: Must go to high-temp incineration with acid gas scrubbing.[1]

Part 3: Decision Logic & Workflow

The following decision tree illustrates the correct segregation logic for this compound.

DisposalWorkflow Start Waste Generation: 2-Chloro-5-cyanonicotinic acid StateCheck Physical State? Start->StateCheck Solid Pure Solid / Excess Reagent StateCheck->Solid Solid Liquid Reaction Mixture / Mother Liquor StateCheck->Liquid Liquid SolidPrep Double Bag (Polyethylene) Label: 'Toxic Solid - Halogenated' Solid->SolidPrep SolventCheck Solvent Type? Liquid->SolventCheck CombineHalo Combine in HALOGENATED Waste Drum SolidPrep->CombineHalo Solid Waste Bin HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv Contains Halogens NonHaloSolv Non-Halogenated Solvent (MeOH, Ethyl Acetate) SolventCheck->NonHaloSolv No Halogens HaloSolv->CombineHalo Segregate SEGREGATE: Add to HALOGENATED Stream (Do not dilute Non-Halo stream) NonHaloSolv->Segregate Contaminant Rule

Figure 1: Segregation logic. Note that even if dissolved in a non-halogenated solvent (e.g., Methanol), the presence of the chlorinated solute reclassifies the entire mixture as Halogenated Waste.[1]

Part 4: Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid (Excess Reagent)

Context: You have expired bottles or weighed excess that cannot be returned to stock.

  • PPE Verification: Don standard PPE plus a P95 or N95 particulate respirator. The powder is an irritant and potential sensitizer.

  • Primary Containment: Do not dump loose powder into a carboy. Place the solid into a clear polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Secondary Containment: If bagging, double-bag the material and seal with tape.[1]

  • Labeling: Apply a hazardous waste label.

    • Constituents: "2-Chloro-5-cyanonicotinic acid, solid."[1]

    • Hazard Checkboxes: Toxic, Irritant.[1][4]

  • Binning: Place in the lab's Solid Hazardous Waste drum. Ensure this drum is destined for incineration, not landfill.

Scenario B: Disposal of Reaction Mixtures (Liquids)

Context: The compound is dissolved in mother liquor or wash solvents.[1]

  • The "Contaminant Rule": In waste management, "Once Halogenated, Always Halogenated."

    • Example: If you dissolve 5g of this compound in 1L of Ethanol (non-halogenated), the entire 1L must now be treated as Halogenated Waste .[1]

  • pH Check: Before pouring into the waste drum, check the pH of the solution.

    • If pH < 3: Neutralize slowly with Sodium Bicarbonate (NaHCO₃) to pH 6-8.[1]

    • Reasoning: Preventing the mixture from entering the waste drum at a low pH reduces the risk of nitrile hydrolysis or reaction with other incompatible wastes (like sulfides) in the central accumulation area.

  • Transfer: Pour into the Halogenated Solvent Waste carboy (typically the "Red Can" or designated halogenated drum).

  • Log It: Record the volume on the waste tag. Explicitly write "contains halogenated pyridines."

Part 5: Emergency Protocols (Spill & Exposure)

Self-Validating Safety System: Your spill kit is only effective if it matches the chemical's properties. Standard clay absorbents are acceptable, but avoid oxidative cleaners (like bleach) which could react with the nitrile.[1]

IncidentImmediate ActionTechnical Rationale
Minor Spill (Solid) Cover with wet paper towels to prevent dust.[1] Scoop into a bag.Prevents aerosolization of the irritant powder.
Major Spill (Liquid) Absorb with vermiculite or sand. Do not use bleach. Bleach + Nitriles can form toxic chloramines or cyanogen chloride under specific conditions.
Skin Contact Wash with soap and water for 15 min. Do not use ethanol.[1]Ethanol increases skin permeability, potentially enhancing absorption of the toxin.[1]
Eye Contact Flush for 15 min. Seek medical attention.The carboxylic acid group poses a risk of corneal damage.

Part 6: Regulatory & Compliance (RCRA)[1]

For US-based laboratories operating under EPA/RCRA guidelines:

  • Waste Characterization: This material is likely a Characteristic Hazardous Waste .[5]

  • EPA Waste Codes:

    • D002: (Corrosive) - Applicable if the waste is an aqueous solution with pH ≤ 2.

    • F-List (F001/F002): Applicable if the compound is dissolved in spent halogenated solvents (e.g., Methylene Chloride).[1]

    • Halogenated Organic Solids (HOS): While not a specific "P" or "U" listed waste by name, it must be treated as toxic/halogenated.[1]

  • DOT Shipping (for disposal transport):

    • Proper Shipping Name: Waste Corrosive solid, acidic, organic, n.o.s. (2-Chloro-5-cyanonicotinic acid)[1]

    • Class: 8 (Corrosive) or 6.1 (Toxic) depending on concentration/formulation.

References

  • PubChem. (n.d.). 2-Chloronicotinic acid (Compound Summary).[4][6] National Library of Medicine. Retrieved February 25, 2026, from [Link]

  • US EPA. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 25, 2026, from [Link][1]

Sources

Handling

Personal protective equipment for handling 2-Chloro-5-cyanonicotinic acid

This guide is structured as an operational manual for researchers handling 2-Chloro-5-cyanonicotinic acid . Note: As a specific Safety Data Sheet (SDS) for this exact isomer is rare in public databases, this protocol is...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an operational manual for researchers handling 2-Chloro-5-cyanonicotinic acid .

Note: As a specific Safety Data Sheet (SDS) for this exact isomer is rare in public databases, this protocol is built on Structure-Activity Relationship (SAR) analysis, utilizing data from close analogs (2-Chloronicotinic acid and 5-Cyanopyridine-2-carboxylic acid). This "Worst-Case Scenario" approach ensures maximum safety.

Hazard Identification & Risk Assessment

This compound combines three distinct hazard classes: the corrosivity of an organic acid, the irritancy of a chloropyridine, and the acute toxicity potential of a nitrile (cyano group).

Hazard DomainLikely GHS ClassificationOperational Implication
Acute Toxicity H302/H312: Harmful if swallowed/contact with skin.Zero-Skin-Contact policy. Double-gloving is mandatory.
Irritation H315/H319: Causes skin/serious eye irritation.[1][2][3][4][5][6][7]Dust can cause immediate ocular stinging. Goggles required (Safety glasses insufficient).
Respiratory H335: May cause respiratory irritation.[2][5][6][7]No open-bench handling. All solids must be manipulated in a fume hood or glovebox.
Reactivity Incompatible with Strong Oxidizers. Potential for HCN release if subjected to strong acids or hydrolysis under extreme conditions.

Personal Protective Equipment (PPE) Matrix

The selection of PPE depends heavily on the state of matter (Solid vs. Solution). A common error is using nitrile gloves for all steps; however, if this compound is dissolved in Dichloromethane (DCM) or THF, nitrile provides <2 minutes of protection.

PPE Specification Table
Body PartSolid Handling (Weighing/Transfer)Solution Phase (Reaction/Work-up)
Hand Protection Double Nitrile Gloves (min 5 mil). Change frequency: Every 60 mins or immediately upon contamination.Solvent-Dependent: • Methanol/Water: Nitrile (Double).[4][5][7][8] • DCM/Chloroform:PVA or Silver Shield (Laminate). • THF: Butyl Rubber or Laminate.
Eye Protection Chemical Splash Goggles (Indirect Vent). Reason: Prevents airborne dust entry.[2][4][5][7][8][9][10]Face Shield + Goggles Reason: Splash protection during quenching/extraction.
Respiratory Fume Hood (Sash at 18"). Backup: N95/P100 Respirator (if hood failure occurs).Fume Hood (High flow). Note: Do not rely on respirators for solvent vapors.
Body Lab Coat (Tyvek/Cotton) + Chemical Apron.Lab Coat + Chemical Resistant Apron (if handling >1L).
Decision Logic: PPE Selection Workflow

The following diagram illustrates the decision process for selecting the correct glove material based on the solvent system used.

PPE_Selection Start Start: Handling 2-Chloro-5-cyanonicotinic acid State What is the physical state? Start->State Solid Solid / Powder State->Solid Liquid In Solution State->Liquid Nitrile USE: Double Nitrile Gloves (Standard) Solid->Nitrile Dust Hazard SolventCheck Identify Solvent Liquid->SolventCheck SolventCheck->Nitrile Water, MeOH, Ether Laminate USE: Silver Shield / PVA (High Resistance) SolventCheck->Laminate DCM, Chloroform Butyl USE: Butyl Rubber (Ketones/Esters) SolventCheck->Butyl THF, Acetone, DMF

Caption: Logic flow for selecting glove material. Note that standard nitrile fails against chlorinated solvents often used with this intermediate.

Operational Protocols

A. Weighing & Transfer (Solid)
  • Static Control: Use an anti-static gun or ionizer bar if available. Nicotinic acid derivatives are often fluffy and prone to static fly-away.

  • Containment: Place the balance inside the fume hood. If the balance is external, use a "powder funnel" and a pre-tared closed vessel.

  • Technique: Do not use a spatula to "flick" powder. Use a gentle tapping motion to prevent aerosolization.

  • Decon: Wipe the balance area with a wet paper towel (water/detergent) immediately after use. Dispose of the towel as solid hazardous waste.

B. Reaction Setup (Liquid)
  • Acid Sensitivity: Ensure the reaction vessel is vented to a scrubber or neutralizing trap if reagents (like SOCl2) are used that could liberate acidic gases, which might hydrolyze the cyano group.

  • Temperature Control: 2-Chloro-5-cyanonicotinic acid may decarboxylate or decompose at elevated temperatures (>150°C). Keep reactions well-monitored.

Emergency Response & Disposal

Spill Response Logic

In the event of a spill, immediate categorization determines the cleanup method.[7]

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess MinorSolid Minor Solid (<10g) Assess->MinorSolid Major Major / Solution Spill Assess->Major WetWipe Wet Wipe Method (Avoid Dust) MinorSolid->WetWipe Evacuate Evacuate & Ventilate Major->Evacuate Absorb Absorb with Vermiculite Evacuate->Absorb After vapors clear

Caption: Immediate response workflow. Prioritize preventing dust inhalation for solids and vapor exposure for liquids.

Disposal Procedures[2][5][7][8][10]
  • Solid Waste: Segregate into "Toxic Solids" container. Do not mix with strong oxidizers (e.g., permanganates) to prevent exothermic reactions.

  • Liquid Waste:

    • Acidic Stream: If the waste is acidic, it can generally go into the Halogenated or Non-Halogenated organic waste stream (depending on solvent).

    • Cyanide Flag: Although the cyano group is covalently bonded, some facilities require any "cyano" compound to be segregated into a specific "Cyanides/Nitriles" waste stream to prevent accidental acidification and HCN generation in the central waste tank. Check your local EHS guidelines.

References

  • Thermo Fisher Scientific. (2025).[2][5] Safety Data Sheet: 2-Chloronicotinic acid (CAS 2942-59-8).[2] Retrieved from

  • TCI Chemicals. (2025).[2][5] Safety Data Sheet: 5-Cyanopyridine-2-carboxylic acid (Analogous Hazard). Retrieved from

  • Ansell Healthcare. (2024). Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from

  • PubChem. (2025). Compound Summary: 5-Cyanopyridine-2-carboxylic acid.[3] National Library of Medicine. Retrieved from

Sources

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